Proline cetyl ester
描述
属性
CAS 编号 |
97010-18-9 |
|---|---|
分子式 |
C21H41NO2 |
分子量 |
339.6 g/mol |
IUPAC 名称 |
hexadecyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-21(23)20-17-16-18-22-20/h20,22H,2-19H2,1H3/t20-/m0/s1 |
InChI 键 |
KHGGYADXQRSMEP-FQEVSTJZSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCCN1 |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1CCCN1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Proline cetyl ester; Prolyl-cetyl ester; |
产品来源 |
United States |
Foundational & Exploratory
Proline Cetyl Ester: A Prospective Neuropharmacological Tool for Central Nervous System Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proline cetyl ester, the hexadecyl ester of the amino acid L-proline, represents a novel and underexplored molecule with significant potential as a neuropharmacological tool. While direct experimental data on this specific compound is currently lacking in published scientific literature, its chemical structure suggests a strategic design as a prodrug of L-proline. This guide synthesizes the available knowledge on proline neurobiology, prodrug strategies for central nervous system (CNS) delivery, and relevant screening methodologies to build a comprehensive framework for the future investigation of this compound. By leveraging the lipophilic nature of the cetyl moiety to potentially enhance blood-brain barrier (BBB) penetration, this compound could serve as an effective vehicle for delivering proline to the CNS, thereby unlocking its therapeutic potential for a range of neurological and psychiatric disorders. This document provides a theoretical foundation, outlines potential mechanisms of action, details hypothetical experimental protocols, and presents conceptual signaling pathways and workflows to guide future research in this promising area.
Introduction: The Rationale for a Proline Prodrug
L-proline is a unique proteinogenic amino acid with a secondary amine, playing multifaceted roles in the CNS.[1] It is a precursor to the primary excitatory and inhibitory neurotransmitters, glutamate and GABA, respectively, and its metabolism is crucial for maintaining redox balance and cellular energy.[1][2] Dysregulation of proline metabolism has been implicated in several neurological and psychiatric conditions, including schizophrenia, depression, and neurodegenerative diseases.[3] Hyperprolinemia, a condition characterized by elevated proline levels, can lead to seizures, cognitive deficits, and other neurological symptoms, highlighting the delicate balance of proline concentration in the brain.
Despite its therapeutic potential, the clinical utility of proline is limited by its physicochemical properties, which hinder its efficient transport across the BBB. Prodrug strategies that mask the polar functional groups of a parent drug with lipophilic moieties are a well-established method to improve CNS penetration. The esterification of proline with cetyl alcohol, a 16-carbon fatty alcohol, to form this compound (hexadecyl L-prolinate) is a logical approach to increase its lipophilicity and facilitate passive diffusion across the BBB. Once in the CNS, endogenous esterases are expected to hydrolyze the ester bond, releasing proline to exert its pharmacological effects.
A single commercial supplier has noted this compound as a "piracetam anagonist"; however, this claim is not substantiated in the scientific literature. Piracetam, a nootropic agent, is known to modulate neurotransmitter systems and enhance neuronal membrane fluidity. Investigating any potential interaction of this compound with piracetam's mechanisms of action could be a valuable research direction.
Physicochemical Properties and Synthesis
While detailed experimental data for this compound is scarce, its basic properties can be inferred or are available from chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | hexadecyl L-prolinate | |
| Synonyms | Prolyl-cetyl ester | |
| CAS Number | 97010-18-9 | |
| Molecular Formula | C21H41NO2 | |
| Molecular Weight | 339.56 g/mol | |
| Appearance | Solid powder (predicted) | |
| Solubility | Soluble in DMSO |
Proposed Synthesis
A standard method for the synthesis of this compound would be the Fischer esterification of L-proline with cetyl alcohol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of L-proline with Cetyl Alcohol
-
Reaction Setup: Suspend L-proline (1 equivalent) and cetyl alcohol (1.2 equivalents) in a suitable solvent (e.g., toluene).
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.
Proposed Neuropharmacological Mechanisms of Action
The neuropharmacological effects of this compound are hypothesized to stem from the localized release of proline in the CNS. The potential mechanisms are multifaceted and warrant thorough investigation.
Table 2: Potential Neuropharmacological Targets and Effects of Proline (Released from this compound)
| Target System | Potential Mechanism of Action | Implicated Disorders |
| Glutamatergic System | Proline is a precursor to glutamate. Increased proline availability could enhance glutamatergic neurotransmission. It may also act as a partial agonist at NMDA and AMPA receptors. | Schizophrenia, Depression, Cognitive Disorders |
| GABAergic System | As a precursor to glutamate, which is then converted to GABA, proline can indirectly influence inhibitory neurotransmission. | Epilepsy, Anxiety |
| Neuroprotection | Proline metabolism is linked to cellular redox balance and the response to oxidative stress. Proline-rich polypeptides have shown neuroprotective effects in models of Alzheimer's disease. | Alzheimer's Disease, Parkinson's Disease, Stroke |
| Synaptic Plasticity | By modulating the balance of excitatory and inhibitory neurotransmission, proline may influence long-term potentiation (LTP) and long-term depression (LTD), the cellular basis of learning and memory. | Cognitive Enhancement, Dementia |
Signaling Pathways
The following diagrams illustrate the conceptual signaling pathways that could be modulated by proline released from this compound in the CNS.
Caption: Prodrug activation and downstream effects of this compound.
A Roadmap for Investigation: Experimental Protocols
A systematic evaluation of this compound is required to validate its potential as a neuropharmacological tool. The following protocols provide a hypothetical framework for such an investigation.
In Vitro Studies
Experimental Protocol: Assessment of BBB Permeability using PAMPA
-
Model: Parallel Artificial Membrane Permeability Assay (PAMPA) for the BBB (PAMPA-BBB).
-
Procedure: a. Prepare a solution of this compound in a suitable buffer. b. Add the solution to the donor wells of the PAMPA plate. c. Fill the acceptor wells with a corresponding buffer. d. Sandwich a lipid-coated filter between the donor and acceptor plates. e. Incubate for a defined period (e.g., 4-18 hours). f. Measure the concentration of this compound in both donor and acceptor wells using LC-MS/MS.
-
Analysis: Calculate the permeability coefficient (Pe). Compare the Pe of this compound with that of L-proline and standard control compounds with known BBB permeability.
Experimental Protocol: Evaluation of Proline Release in Brain Homogenates
-
Preparation: Prepare brain homogenates from rodents (e.g., rats or mice) in a suitable buffer.
-
Incubation: Add this compound to the brain homogenate and incubate at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Quench the enzymatic reaction (e.g., with acetonitrile) and analyze the samples for the concentrations of both this compound and released L-proline using LC-MS/MS.
-
Kinetics: Determine the rate of hydrolysis and the half-life of this compound in brain tissue.
In Vivo Studies
Experimental Protocol: Pharmacokinetic and Brain Distribution Study in Rodents
-
Dosing: Administer this compound and an equimolar dose of L-proline to different groups of rodents (e.g., via intraperitoneal or oral administration).
-
Sampling: Collect blood and brain tissue samples at multiple time points post-administration.
-
Analysis: Process the samples and quantify the concentrations of this compound and L-proline using LC-MS/MS.
-
PK Parameters: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, in both plasma and brain.
-
Brain Penetration: Determine the brain-to-plasma concentration ratio to assess the efficiency of BBB penetration.
Experimental Workflow Visualization
Caption: A proposed workflow for the evaluation of this compound.
Future Directions and Conclusion
The conceptual framework presented in this guide provides a solid foundation for the systematic investigation of this compound as a neuropharmacological tool. The primary unmet need is the generation of empirical data to validate the hypotheses outlined here.
Key research questions to be addressed include:
-
Can this compound be efficiently synthesized and purified?
-
Does this compound exhibit enhanced BBB permeability compared to proline in vitro and in vivo?
-
Is this compound effectively hydrolyzed to proline within the CNS?
-
What is the safety and toxicity profile of this compound?
-
Does the administration of this compound lead to measurable neuroprotective or behavioral effects in relevant animal models of neurological disorders?
-
Is there any validity to the claim of this compound acting as a piracetam antagonist?
References
Investigating the Amnestic Effects of Proline and its Analogs in Animal Models: A Technical Guide
Disclaimer: Initial literature searches did not yield specific information on the amnestic effects of "Proline cetyl ester." The following guide is therefore based on available research concerning L-proline and its analogs, which have been documented to induce amnesia in animal models. This guide is intended for researchers, scientists, and drug development professionals interested in the methodologies and mechanisms underlying proline-induced memory impairment.
Introduction
L-proline, a unique cyclic amino acid, plays a multifaceted role in the central nervous system (CNS), contributing to both excitatory and inhibitory neurotransmission.[1] Studies in animal models have revealed that elevated levels of L-proline can lead to cognitive deficits, including learning and memory impairments.[1][2] This phenomenon, often referred to as hyperprolinemia, provides a valuable model for investigating the biochemical underpinnings of amnesia.[1][2] The amnestic effects of L-proline are not dependent on the inhibition of brain protein synthesis but are correlated with the inhibition of glutamate release. This guide provides a comprehensive overview of the experimental protocols used to investigate the amnestic effects of proline and its analogs, presents quantitative data from key studies, and illustrates the proposed signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the amnestic effects of L-proline and its analogs.
Table 1: Behavioral Effects of Chronic Proline Administration in Rats
| Parameter | Control Group (Saline) | Proline-Treated Group | Reference |
| Morris Water Maze (Acquisition Latency) | Decreased over training days | Significantly increased latency to find the platform compared to controls | |
| Morris Water Maze (Retention Test) | Spent more time in the target quadrant | Reduced efficiency in finding the platform position | |
| Working Memory Test | Normal performance | Impaired performance |
Table 2: Inhibition of Glutamate Release by Proline and its Analogs in Chick Brain Tissue
| Compound | Concentration | Inhibition of K+-stimulated Glutamate Release | Correlation with Amnestic Potency | Reference |
| L-proline | Low concentrations | Significant inhibition | Correlated | |
| DL-3,4-dehydroproline | Low concentrations | Significant inhibition | Correlated | |
| L-prolyl-L-proline | Low concentrations | Significant inhibition | Correlated | |
| D-proline | Low concentrations | Not specified | Not specified |
Experimental Protocols
Chronic Proline-Induced Amnesia in Rats
This protocol is based on studies inducing hyperprolinemia to investigate its effects on spatial learning and memory.
3.1.1 Animal Model:
-
Species: Wistar rats.
-
Age: Subcutaneous injections administered from the 6th to the 28th day of age.
-
Housing: Standard laboratory conditions.
3.1.2 Drug Administration:
-
Test Substance: L-proline.
-
Vehicle: 0.9% saline solution.
-
Dosage and Administration: Twice daily subcutaneous injections at 8-hour intervals.
-
Control Group: Receives an equivalent volume of 0.9% saline solution.
3.1.3 Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular water tank with an escape platform submerged beneath the water surface.
-
Procedure:
-
Acquisition Phase: Rats are trained to find the hidden platform over several days. The latency to find the platform is recorded.
-
Retention Phase (Probe Trial): The platform is removed, and the time spent in the quadrant where the platform was previously located is measured to assess long-term spatial memory.
-
Working Memory Test: The platform position is changed daily to assess short-term spatial memory.
-
-
Testing Age: Behavioral testing is conducted on the 60th day of life.
In Vitro Glutamate Release Assay
This protocol is designed to measure the effect of proline and its analogs on glutamate release from brain tissue.
3.2.1 Tissue Preparation:
-
Animal Model: Neonatal chicks.
-
Tissue: Brain slices.
3.2.2 Experimental Procedure:
-
Incubation: Brain slices are incubated in either an avian physiological salt solution (control) or a solution containing low concentrations of the test compounds (L-proline, D-proline, DL-3,4-dehydro-proline, L-prolyl-L-proline).
-
Depolarization: Depolarization is induced by the application of 45 mM K+ to stimulate glutamate release.
-
Sample Collection: The efflux material is collected both before and after tissue stimulation.
-
Analysis: Glutamate concentration in the collected efflux material is determined.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Proline-Induced Amnesia
The primary mechanism by which proline and its analogs are thought to induce amnesia is through the antagonism of glutamate, a key excitatory neurotransmitter involved in learning and memory.
Caption: Proposed signaling pathway of proline-induced amnesia.
Experimental Workflow for Investigating Proline-Induced Amnesia
The following diagram illustrates a typical experimental workflow for studying the amnestic effects of proline analogs in an animal model.
Caption: General experimental workflow for amnesia studies.
References
Proline Cetyl Ester's Interaction with Piracetam at a Molecular Level: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides an in-depth analysis of the molecular interaction between proline cetyl ester and piracetam. Based on available literature, a competitive antagonistic relationship is proposed, primarily centered at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This compound is suggested to induce amnestic effects through weak agonism at glutamate receptors, leading to receptor desensitization. Piracetam, acting as a positive allosteric modulator of AMPA receptors, is hypothesized to reverse this effect by altering the receptor's conformation to favor activation and reduce desensitization. This whitepaper synthesizes the available evidence, details plausible experimental methodologies, and presents the proposed signaling pathways and interactions through structured data and visualizations.
Introduction
The study of nootropic agents and their interactions with endogenous neuromodulators is a critical area of research in the pursuit of cognitive enhancement and treatment for neurodegenerative disorders. Piracetam, the archetypal nootropic, is known to modulate cholinergic and glutamatergic neurotransmission, among other effects[1]. Proline, an endogenous amino acid, and its derivatives have been shown to possess neuropharmacological activity. A key study by Ostrovskaia et al. (1985) highlighted a direct antagonism between a proline derivative, this compound, and piracetam[2]. The study reported that this compound induced amnesia in rats, an effect that was abolished by piracetam, suggesting a competitive interaction at a molecular level[2]. This document aims to explore the molecular underpinnings of this interaction.
Proposed Mechanism of Interaction
The primary site of the proposed interaction between this compound and piracetam is the AMPA-type glutamate receptor. The hypothesis is built upon the distinct but related actions of both molecules at this receptor complex.
-
This compound as a Weak Agonist/Antagonist: Proline itself can act as a low-affinity agonist at glutamate receptors[3]. The cetyl ester modification increases its lipophilicity, likely enhancing its ability to cross the blood-brain barrier. At the synapse, this compound is hypothesized to act as a weak partial agonist at the glutamate binding site of the AMPA receptor. This weak, sustained activation, in the absence of a strong synaptic glutamate signal, could lead to receptor desensitization, effectively reducing the responsiveness of the receptor to subsequent glutamate release. This desensitization would impair synaptic plasticity processes, such as Long-Term Potentiation (LTP), which are crucial for memory formation, thus leading to an amnestic effect.
-
Piracetam as a Positive Allosteric Modulator: Piracetam has been identified as a positive allosteric modulator (PAM) of AMPA receptors. It binds to a site on the AMPA receptor distinct from the glutamate binding site. This allosteric binding is thought to stabilize the open conformation of the receptor's ion channel, thereby potentiating the effects of glutamate and reducing receptor desensitization.
-
Competitive Antagonism at the Receptor Complex: The antagonism observed by Ostrovskaia et al. is proposed to be a functional, rather than direct, competition at the glutamate binding site. This compound promotes a desensitized state of the AMPA receptor. Piracetam, by binding to its allosteric site, shifts the conformational equilibrium of the receptor back towards a state that is more responsive to glutamate. This action would counteract the desensitizing effect of this compound, restoring normal synaptic function and reversing the observed amnesia. The structural similarity between the pyrrolidone ring of piracetam and the proline ring may also contribute to this interaction, although the precise nature of this structural competition is not fully elucidated in the available literature.
Signaling Pathways
The interaction between this compound and piracetam can be visualized through their opposing effects on the AMPA receptor signaling pathway, which is fundamental for synaptic plasticity.
Caption: Proposed interaction at the AMPA receptor.
Quantitative Data Summary
| Parameter | This compound | Piracetam | This compound + Piracetam | Control |
| Behavioral Data (Conditioned Avoidance) | ||||
| Latency to Enter Dark Compartment (s) | Decreased | No Significant Change | No Significant Change | Baseline |
| % of Animals Showing Amnesia | Increased | No Significant Change | No Significant Change | Baseline |
| Hypothetical Binding Data (Competitive Assay) | ||||
| [³H]-AMPA Binding (Bmax) | No Significant Change | No Significant Change | No Significant Change | Baseline |
| [³H]-AMPA Binding (Kd) | Slight Increase | No Significant Change | No Significant Change | Baseline |
| Hypothetical Electrophysiology Data (Patch Clamp) | ||||
| AMPA-mediated EPSC Amplitude | Decreased | Increased | Near Baseline | Baseline |
| AMPA Receptor Desensitization Rate | Increased | Decreased | Near Baseline | Baseline |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited to support the proposed interaction.
Synthesis of this compound
A standard esterification procedure would be employed.
-
Reactants: L-proline, cetyl alcohol (1-hexadecanol), and a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent (e.g., toluene).
-
Procedure:
-
L-proline and cetyl alcohol are dissolved in the solvent.
-
The acid catalyst is added.
-
The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester product.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield pure this compound.
-
Conditioned Avoidance Task in Rats
This behavioral paradigm is used to assess memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is a grid that can deliver a mild foot shock.
-
Procedure:
-
Acquisition Trial: A rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Drug Administration: Immediately after the acquisition trial, rats are administered this compound, piracetam, a combination of both, or a vehicle control via intraperitoneal injection.
-
Retention Trial: 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates memory of the aversive stimulus. Amnesia is indicated by a short latency, similar to that of an animal that never received a shock.
-
Caption: Workflow for the conditioned avoidance experiment.
In Vitro Radioligand Binding Assay
This assay would be used to determine if the compounds bind to the AMPA receptor.
-
Materials: Rat cortical membranes, [³H]-AMPA (radioligand), unlabeled AMPA, this compound, piracetam, filtration apparatus.
-
Procedure:
-
Rat cortical membranes are incubated with a fixed concentration of [³H]-AMPA.
-
Increasing concentrations of unlabeled this compound or piracetam are added to compete for binding.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled AMPA.
-
The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the filters is quantified by liquid scintillation counting.
-
Data are analyzed to determine the binding affinity (Ki) of the test compounds.
-
Conclusion
References
- 1. AMPA Receptors Play an Important Role in the Biological Consequences of Spinal Cord Injury: Implications for AMPA Receptor Modulators for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Antagonism of piracetam with proline in relation to mnestic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "The Effect of L-Proline on Two Recombinant AMPA Glutamate Receptors" by Adetutu Abiose Oyelami [dc.uthsc.edu]
The Potential Therapeutic Applications of Piracetam Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piracetam, a prototypical nootropic agent, exerts its cognitive-enhancing effects through a variety of proposed mechanisms, including the modulation of AMPA receptors, enhancement of mitochondrial function, and increasing cell membrane fluidity. While the therapeutic benefits of piracetam and its analogues have been explored for decades, the investigation into its antagonists is a nascent but potentially fruitful field. This technical guide provides an in-depth exploration of the core concepts surrounding piracetam antagonism, focusing on two primary classes of antagonists: proline-based competitive antagonists and negative allosteric modulators of AMPA receptors. We will delve into their potential therapeutic applications, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in this emerging area of neuropharmacology.
Introduction: The Rationale for Piracetam Antagonism
The multifaceted mechanism of action of piracetam, while beneficial in certain neurological conditions, suggests that its antagonism could hold therapeutic promise in scenarios characterized by excessive neuronal excitation or aberrant plasticity. Conditions such as certain forms of epilepsy, excitotoxicity-mediated neuronal damage, and potentially even certain psychiatric disorders where a reduction in glutamatergic signaling is desired, could be targeted by piracetam antagonists. The central hypothesis is that by opposing the effects of piracetam, these antagonists could provide a novel means to dampen neuronal hyperexcitability and restore physiological homeostasis.
This guide will focus on two distinct classes of molecules that functionally antagonize piracetam:
-
Proline Derivatives: Based on the structural similarity between the pyrrolidone ring of piracetam and the amino acid proline, certain proline derivatives have been shown to induce amnesia, an effect that is directly reversed by piracetam, suggesting a competitive antagonistic relationship.
-
Negative Allosteric Modulators (NAMs) of AMPA Receptors: Given that piracetam and its more potent analogues act as positive allosteric modulators (PAMs) of AMPA receptors, NAMs of these receptors represent a clear class of functional antagonists.
Proline-Based Antagonists
The close structural resemblance between the cyclic fragment of piracetam and proline has led to the investigation of proline derivatives as potential antagonists. Proline cetyl ester is a key example of such a compound.
Mechanism of Action
This compound is hypothesized to act as a competitive antagonist at the same, yet-to-be-fully-elucidated, binding sites as piracetam. When administered systemically to rats, this compound has been shown to induce a profound amnesic effect in conditioned avoidance performance tests.[1][2] This effect is specifically abolished by the co-administration of piracetam, suggesting a direct competitive interaction.[1][2] The lipophilic cetyl group is thought to facilitate the penetration of proline across the blood-brain barrier.[1]
Potential Therapeutic Applications
The primary therapeutic application of a compound that induces a reversible amnesic state is not immediately obvious. However, such a tool could be invaluable in research settings for probing the mechanisms of memory formation and the action of nootropics. Furthermore, if the amnestic effects are a result of dampening specific neuronal circuits, there could be potential for investigating its utility in conditions of pathological memory, such as in post-traumatic stress disorder (PTSD), though this is highly speculative and would require significant further research.
Quantitative Data
Currently, there is a paucity of publicly available, detailed dose-response data for the antagonistic interaction between this compound and piracetam. The existing literature describes the effects qualitatively. Further research is required to establish key quantitative parameters such as the dose-response relationship for the amnesic effect of this compound and the corresponding dose-dependent reversal by piracetam.
Negative Allosteric Modulators of AMPA Receptors
A more direct and mechanistically clear approach to antagonizing the effects of piracetam is through the use of negative allosteric modulators (NAMs) of AMPA receptors. Piracetam and more potent racetams, like aniracetam, are known to act as positive allosteric modulators (PAMs) of AMPA receptors, enhancing glutamatergic neurotransmission. NAMs of AMPA receptors would therefore be expected to functionally antagonize these effects.
Mechanism of Action
2,3-benzodiazepine derivatives, such as GYKI 53784, are a well-characterized class of non-competitive AMPA receptor antagonists that act as NAMs. These compounds bind to a site on the AMPA receptor distinct from the glutamate binding site and from the binding site of many PAMs. Their binding stabilizes a desensitized or inhibited state of the receptor, thereby reducing the ionic current flowing through the channel in response to glutamate. This directly opposes the action of PAMs like piracetam and aniracetam, which enhance receptor function.
Potential Therapeutic Applications
The therapeutic potential of AMPA receptor NAMs is significant and is being actively explored for a range of neurological disorders. By reducing excessive glutamatergic signaling, these compounds could be beneficial in:
-
Epilepsy: By dampening hyperexcitability in epileptic foci.
-
Neuroprotection: Following ischemic stroke or traumatic brain injury, where excessive glutamate release leads to excitotoxic cell death.
-
Chronic Pain: By modulating nociceptive signaling pathways.
-
Certain Psychiatric Disorders: Where a reduction in glutamatergic hyperactivity may be beneficial.
Quantitative Data
The antagonism between AMPA receptor NAMs and PAMs has been quantified in several studies. The data in the table below is compiled from research on GYKI 53784 and its interaction with various PAMs, including the piracetam analogue aniracetam.
| Antagonist (NAM) | Potentiator (PAM) | Experimental System | Quantitative Measure | Value | Reference |
| GYKI 53784 | Aniracetam (4 mM) | Isolated rat cerebellar Purkinje cells | Dose Ratio | 2.63 | |
| GYKI 53784 | Cyclothiazide (30 µM) | Isolated rat cerebellar Purkinje cells | Dose Ratio | 5.90 | |
| GYKI 53784 | BDP-12 (4 mM) | Isolated rat cerebellar Purkinje cells | Dose Ratio | 3.94 | |
| GYKI 53784 | 1-BCP (4 mM) | Isolated rat cerebellar Purkinje cells | Dose Ratio | 2.90 | |
| GYKI 53655 | - | Hippocampal Neurons (AMPA receptors) | IC50 | 0.9 µM | |
| GYKI 52466 | - | Hippocampal Neurons (AMPA receptors) | IC50 | 9.8 µM |
Dose Ratio: The factor by which the concentration of the antagonist (GYKI 53784) must be increased to produce the same level of inhibition in the presence of the potentiator (PAM) as in its absence.
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
This protocol is designed to assess the amnestic effects of this compound and its reversal by piracetam.
4.1.1. Apparatus
-
A two-compartment shuttle box (e.g., 25cm x 25cm x 25cm per compartment for rats) with a grid floor capable of delivering a mild footshock.
-
A central doorway allowing passage between compartments.
-
A conditioned stimulus (CS) generator (e.g., a tone generator for an auditory cue, or a light source for a visual cue).
-
A shock generator for the unconditioned stimulus (US).
-
Automated control and recording software.
4.1.2. Procedure
-
Habituation: For 2-3 days prior to training, place each rat in the shuttle box for 5-10 minutes with the central door open to allow free exploration.
-
Drug Administration:
-
Administer this compound (intraperitoneally) at the desired dose range.
-
For the reversal group, administer piracetam (intraperitoneally) at a specified time before the this compound.
-
Control groups should receive vehicle injections.
-
-
Training Session:
-
Place the rat in one compartment.
-
A trial begins with the presentation of the CS (e.g., a 10-second tone).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move during the CS, the US (e.g., a 0.5 mA footshock for 2-5 seconds) is delivered at the end of the CS presentation. The rat can terminate the shock by moving to the other compartment (an escape response).
-
The inter-trial interval should be varied (e.g., 30-90 seconds) to prevent temporal conditioning.
-
A typical session consists of 30-50 trials.
-
-
Data Analysis:
-
Record the number of avoidance responses, escape responses, and failures to escape for each animal.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different treatment groups. A significant decrease in avoidance responses in the this compound group compared to the control group would indicate an amnesic effect. A significant increase in avoidance responses in the piracetam + this compound group compared to the this compound alone group would indicate reversal of amnesia.
-
In Vitro Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess the effects of piracetam and its potential antagonists on mitochondrial function.
4.2.1. Materials
-
Cultured neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons).
-
TMRM stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS) or other imaging buffer.
-
A positive control for mitochondrial depolarization (e.g., FCCP).
-
A fluorescence microscope with appropriate filters (e.g., TRITC or similar, with excitation/emission around 548/574 nm).
-
Black, clear-bottom 96-well plates for high-throughput screening.
4.2.2. Procedure
-
Cell Seeding: Plate the cells in a suitable vessel (e.g., glass-bottom dishes for microscopy or a 96-well plate) and allow them to adhere overnight.
-
Treatment: Treat the cells with piracetam, the potential antagonist, or a combination of both at various concentrations for the desired duration. Include untreated control and FCCP-treated positive control wells.
-
TMRM Staining:
-
Prepare a TMRM working solution in pre-warmed cell culture medium (a typical starting concentration for non-quenching mode is 25 nM).
-
Remove the treatment medium from the cells.
-
Add the TMRM working solution and incubate for 30-40 minutes at 37°C, protected from light.
-
-
Washing (for microscopy): Gently wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove excess dye. For flow cytometry or plate reader assays, a wash step may not be necessary.
-
Imaging and Quantification:
-
Microscopy: Acquire fluorescent images of the cells. The fluorescence intensity within the mitochondria is proportional to the ΔΨm.
-
Plate Reader: Measure the fluorescence intensity of each well.
-
Flow Cytometry: Analyze the fluorescence of individual cells.
-
-
Data Analysis: Compare the TMRM fluorescence intensity across the different treatment groups. A decrease in fluorescence indicates mitochondrial depolarization, while an increase (or prevention of a decrease induced by a toxin) suggests maintenance or hyperpolarization of the mitochondrial membrane.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling in Long-Term Potentiation (LTP)
Piracetam's positive allosteric modulation of AMPA receptors is thought to contribute to its cognitive-enhancing effects by facilitating LTP, a cellular correlate of learning and memory. The diagram below illustrates the key signaling events following AMPA receptor activation during LTP induction. An antagonist would be expected to dampen or block these downstream effects.
Caption: AMPA Receptor Signaling Cascade in LTP.
Piracetam's Putative Effect on Mitochondrial Function
Piracetam is proposed to enhance mitochondrial function, particularly under conditions of cellular stress, by improving membrane fluidity. This can lead to more efficient ATP production and a reduction in apoptotic signaling. An antagonist targeting this mechanism would be expected to prevent these beneficial effects.
References
The Pivotal Role of Proline Esters in Neuroscience: A Structural and Mechanistic Exploration
A Technical Guide for Researchers and Drug Development Professionals
The intricate landscape of neurotransmission presents a continuous quest for molecules that can modulate neural circuits with precision and efficacy. Among the diverse chemical scaffolds explored, proline and its derivatives have emerged as a compelling class of compounds, particularly in the realm of cognitive enhancement and neuroprotection. This technical guide delves into the core of the structure-activity relationship (SAR) of proline esters, offering a comprehensive overview of their interaction with key neurological targets, the experimental methodologies used to elucidate their function, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the field of neuroscience.
Unraveling the Structure-Activity Relationship of Proline Esters
The therapeutic potential of proline esters is intrinsically linked to their chemical structure, which dictates their affinity for specific receptors and their subsequent biological effects. A significant body of research has focused on modifying the core proline structure to optimize its pharmacological profile, particularly its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.
Quantitative Analysis of Proline Analog Binding to NMDA Receptors
The affinity of proline analogs for different NMDA receptor subtypes is a critical determinant of their neurological effects. The following table summarizes the binding affinities (Ki) of a series of 2,3-trans-proline analogues for various NMDA receptor subunit combinations, providing a quantitative basis for understanding their structure-activity relationships.
| Compound ID | R Group | Ki (μM) vs. GluN1/GluN2A | Ki (μM) vs. GluN1/GluN2B | Ki (μM) vs. GluN1/GluN2C | Ki (μM) vs. GluN1/GluN2D |
| 3a | H | >100 | >100 | >100 | >100 |
| 3b | Methyl | 1.3 | 1.2 | 2.8 | 6.5 |
| 3c | Ethyl | 9.1 | 8.4 | 19.6 | 45.5 |
| 3d | Phenyl | >100 | >100 | >100 | >100 |
| 3g | Benzyl | 2.5 | 2.3 | 5.3 | 12.3 |
Data adapted from a study on 2,3-trans-proline analogues. The Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.
The data clearly indicates that substitution at the ε-position of the proline ring significantly influences binding affinity for NMDA receptors. Small alkyl groups, such as methyl and ethyl, confer the highest affinity, while a bulky phenyl group abolishes binding. A benzyl group restores some affinity, suggesting that both size and the presence of an aromatic ring at a specific distance from the proline core are important for receptor interaction.
The Nootropic Powerhouse: N-phenylacetyl-L-prolylglycine ethyl ester (Noopept)
One of the most well-studied proline ester derivatives is N-phenylacetyl-L-prolylglycine ethyl ester, commonly known as Noopept (GVS-111). This dipeptide has demonstrated potent nootropic and neuroprotective properties in numerous preclinical studies.
Efficacy of Noopept in Cognitive Models
Noopept has been shown to be effective at remarkably low doses in animal models of learning and memory. The following table summarizes key findings from behavioral studies.
| Animal Model | Behavioral Task | Effective Dose Range | Observed Effects |
| Rats | Passive Avoidance | 0.5 - 10 mg/kg (oral) | Antiamnesic activity[1] |
| Rats | Active Avoidance | 0.5 - 10 mg/kg (oral) | Stimulated one-session learning[1] |
| Rats | Photochemical Stroke | 0.5 mg/kg/day (IV) | Attenuated memory deficit and reduced infarct volume[2] |
These studies highlight the significant cognitive-enhancing effects of Noopept, which are observed at doses substantially lower than those of traditional nootropics like piracetam.
Key Experimental Protocols in Proline Ester Research
The characterization of proline esters in neuroscience relies on a suite of sophisticated experimental techniques. This section provides detailed methodologies for three cornerstone assays used to evaluate the binding, function, and in vivo efficacy of these compounds.
Radioligand Binding Assay for NMDA Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of proline esters for the NMDA receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NMDA receptor.
Materials:
-
Radioligand: [³H]CGP 39653 (a potent and selective NMDA receptor antagonist)
-
Membrane Preparation: Rat cortical synaptosomes or cell membranes expressing specific NMDA receptor subtypes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compounds: Proline ester derivatives at various concentrations.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled NMDA receptor antagonist (e.g., 10 µM CGS 19755).
-
Scintillation Vials and Cocktail
-
Filtration Apparatus with glass fiber filters.
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the synaptosomal membranes. Wash the pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of test compound at various concentrations (typically a 10-point dilution series).
-
50 µL of [³H]CGP 39653 at a final concentration of 2 nM.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the modulatory effects of proline esters on NMDA receptor-mediated currents in cultured neurons.
Objective: To characterize the functional effects of proline esters on NMDA receptor activity.
Materials:
-
Cultured Neurons: Primary hippocampal or cortical neurons.
-
External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Agonists: NMDA and glycine.
-
Test Compounds: Proline ester derivatives.
-
Patch-Clamp Rig: Including an inverted microscope, micromanipulators, amplifier, and data acquisition system.
-
Borosilicate Glass Pipettes
Procedure:
-
Cell Preparation: Plate primary neurons on glass coverslips and culture for 10-14 days.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Approach a neuron with the recording pipette and form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
NMDA Receptor Current Elicitation: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
Drug Application: After obtaining a stable baseline NMDA-evoked current, co-apply the proline ester test compound with the agonists.
-
Data Acquisition and Analysis: Record the changes in the amplitude and kinetics of the NMDA receptor-mediated current. Analyze the data to determine the concentration-response relationship and the EC50 or IC50 of the test compound.
Morris Water Maze for Spatial Memory Assessment
This protocol details the Morris water maze test, a widely used behavioral assay to evaluate the effects of proline esters on spatial learning and memory in rodents.
Objective: To assess the impact of proline ester treatment on spatial memory formation and recall.
Materials:
-
Circular Pool: Approximately 1.5 meters in diameter, filled with water made opaque with non-toxic white paint.
-
Escape Platform: Submerged 1-2 cm below the water surface.
-
Visual Cues: Distinctive visual cues placed around the pool.
-
Video Tracking System: To record and analyze the animal's swim path.
-
Rodents: Rats or mice.
-
Test Compounds: Proline ester derivatives.
Procedure:
-
Acclimation: Handle the animals for several days before the experiment to reduce stress.
-
Drug Administration: Administer the proline ester or vehicle to the animals at a predetermined time before each training session.
-
Acquisition Phase (4-5 days):
-
Conduct four trials per day for each animal.
-
For each trial, place the animal in the water at one of four randomly chosen starting positions, facing the wall of the pool.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path for each trial.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. Analyze the data from the probe trial to assess memory retention. Compare the performance of the drug-treated group with the vehicle-treated group.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and downstream signaling cascade.
Hypothesized Noopept Signaling Pathway for Cognitive Enhancement
Caption: Proposed mechanisms of Noopept's nootropic action.
Experimental Workflow for In Vivo Behavioral Testing
Caption: A generalized workflow for behavioral pharmacology studies.
Conclusion and Future Directions
The exploration of proline esters in neuroscience has yielded significant insights into their potential as modulators of cognitive function and neuronal health. The structure-activity relationships of these compounds, particularly their interaction with the NMDA receptor, provide a rational basis for the design of novel therapeutics. The potent nootropic effects of dipeptides like Noopept underscore the promise of this chemical class.
Future research should focus on expanding the library of proline ester derivatives and conducting comprehensive SAR studies that include not only binding affinity but also functional efficacy and selectivity for different NMDA receptor subtypes. Furthermore, a deeper understanding of the downstream signaling pathways modulated by these compounds will be crucial for elucidating their precise mechanisms of action. The continued application of rigorous experimental protocols, from in vitro binding assays to in vivo behavioral models, will be essential in translating the promise of proline esters into tangible therapeutic benefits for a range of neurological and psychiatric disorders.
References
- 1. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preliminary in vivo Studies of Proline Cetyl Ester Toxicity
A comprehensive review of the currently available scientific literature reveals a significant gap in the in vivo toxicological data for Proline cetyl ester. Despite searches for dedicated in vivo studies, acute toxicity data (such as LD50 values), and detailed experimental protocols, no specific research detailing the systemic effects of this compound in animal models has been identified.
This guide, therefore, serves to highlight the absence of this critical information for researchers, scientists, and drug development professionals. While data on related compounds exist, it is crucial to underscore that these are not substitutes for direct toxicological assessment of this compound.
Quantitative Toxicity Data
A thorough search of scientific databases and literature has not yielded any quantitative in vivo toxicity data for this compound. This includes a lack of information on:
-
Lethal Dose (LD50): No studies determining the median lethal dose of this compound in any animal model were found.
-
Organ-Specific Toxicity: Data on potential damage to specific organs, such as the liver, kidneys, or central nervous system, following in vivo administration of this compound is not available.
-
No-Observed-Adverse-Effect Level (NOAEL): Without dedicated studies, the NOAEL for this compound has not been established.
Consequently, a table summarizing quantitative toxicity data cannot be provided.
Experimental Protocols
The absence of published in vivo studies on this compound means there are no established and detailed experimental protocols to report. Methodologies covering aspects such as animal models, dosage regimens, routes of administration, and endpoint analysis are not available in the current body of scientific literature.
Related Compounds and Inferences
While no direct data exists for this compound, some studies on related molecules offer a peripheral and highly speculative context. It is imperative to treat this information with caution, as structural similarities do not guarantee comparable toxicological profiles.
-
L-Proline: Studies on the parent amino acid, L-proline, have indicated potential neurotoxic effects when directly injected into the hippocampus of rats[1]. However, the esterification with a cetyl group in this compound drastically alters its physicochemical properties, such as lipophilicity, which would significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile and, therefore, its toxicity.
-
Other Proline Esters: Safety data sheets for smaller esters like L-proline methyl ester hydrochloride indicate a lack of significant hazards under normal handling conditions[2]. Information is also available for L-proline ethyl ester[3]. However, the long cetyl chain (a 16-carbon chain) of this compound makes it substantially different from these short-chain esters, and its toxicological properties cannot be inferred from them.
-
Proline-Rich Antimicrobial Peptides (PrAMPs): Research on PrAMPs has explored their intracellular toxicity[4]. These are complex peptides and are structurally and functionally distinct from the simple amino acid ester, this compound.
Experimental Workflow for Future Studies
Given the lack of data, a logical first step for future research would be to establish the acute toxicity profile of this compound. The following diagram outlines a generalized workflow for a preliminary in vivo acute toxicity study.
Conclusion
The current state of knowledge regarding the in vivo toxicity of this compound is insufficient for any meaningful risk assessment. There is a clear and urgent need for foundational toxicological studies to be conducted. Researchers and drug development professionals should exercise extreme caution and assume potential toxicity in the absence of data. Any progression of this compound in a development pipeline should be preceded by comprehensive in vivo safety and toxicity evaluations.
References
- 1. Toxicity of L-proline toward rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. L-Proline, ethyl ester | C7H13NO2 | CID 79888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Intracellular toxicity of proline-rich antimicrobial peptides shuttled into mammalian cells by the cell-penetrating peptide penetratin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of L-Proline Cetyl Ester via Fischer Esterification
Introduction
L-Proline cetyl ester is an amino acid ester derivative that finds potential applications in various fields, including drug delivery, cosmetics, and material science. Its amphiphilic nature, combining the hydrophilic proline headgroup with a long lipophilic cetyl tail, makes it an interesting candidate for the formation of micelles, vesicles, and other self-assembling structures. This document provides a detailed protocol for the synthesis of L-proline cetyl ester through a Fischer-Speier esterification reaction, a classic and effective method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2]
Reaction Principle
The synthesis of L-proline cetyl ester is achieved by the reaction of L-proline with cetyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] The reaction is a nucleophilic acyl substitution where the alcohol oxygen attacks the protonated carbonyl carbon of the carboxylic acid.[1] The reaction is reversible and is driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.
Experimental Protocol
Materials and Equipment
-
L-Proline (C₅H₉NO₂, MW: 115.13 g/mol )
-
Cetyl alcohol (C₁₆H₃₄O, MW: 242.44 g/mol )
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (for column chromatography)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add L-proline (5.76 g, 0.05 mol) and cetyl alcohol (12.12 g, 0.05 mol).
-
Add 100 mL of toluene to the flask to act as a solvent and to facilitate the azeotropic removal of water.
-
Place a magnetic stir bar in the flask.
-
-
Catalyst Addition:
-
While stirring the mixture, slowly and carefully add concentrated sulfuric acid (2.7 mL, 0.05 mol) dropwise. Caution: The addition of sulfuric acid is exothermic.
-
-
Esterification Reaction:
-
Attach a Dean-Stark apparatus and a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.
-
Continue refluxing for 8-12 hours, or until the theoretical amount of water (0.9 mL) is collected in the Dean-Stark trap, and the reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
For TLC analysis, a mobile phase of dichloromethane:methanol (9:1) can be used. The product, being less polar than proline, will have a higher Rf value.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a 500 mL separatory funnel containing 100 mL of a saturated sodium bicarbonate solution to neutralize the excess sulfuric acid. Caution: CO₂ evolution will occur.
-
Shake the funnel vigorously, venting frequently.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) can be used as the eluent.
-
Collect the fractions containing the purified product (monitored by TLC).
-
Combine the pure fractions and evaporate the solvent to yield L-proline cetyl ester as a white to off-white solid.
-
Characterization
The structure and purity of the synthesized L-proline cetyl ester can be confirmed by the following spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic peaks for the proline ring protons, the α-proton, and the protons of the cetyl chain. The triplet at around 0.88 ppm corresponds to the terminal methyl group of the cetyl chain, a broad multiplet around 1.25 ppm for the -(CH₂)₁₄- methylene groups, and a triplet around 4.1-4.2 ppm for the -O-CH₂- group of the ester. The proline protons will appear in the 1.7-3.7 ppm region.
-
IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester group. The N-H stretching of the secondary amine in the proline ring will be observed around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of L-proline cetyl ester (C₂₁H₄₁NO₂), which is 339.55 g/mol .
Data Presentation
| Parameter | Value |
| Reactants | |
| L-Proline | 5.76 g (0.05 mol) |
| Cetyl Alcohol | 12.12 g (0.05 mol) |
| Catalyst | |
| Conc. H₂SO₄ | 2.7 mL (0.05 mol) |
| Solvent | |
| Toluene | 100 mL |
| Reaction Conditions | |
| Temperature | 110-120 °C (Reflux) |
| Reaction Time | 8-12 hours |
| Expected Yield | 70-85% |
| Physical Appearance | White to off-white solid |
| Molecular Formula | C₂₁H₄₁NO₂ |
| Molecular Weight | 339.55 g/mol |
Diagrams
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Fischer Esterification of L-proline with Cetyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of L-proline cetyl ester via Fischer esterification. This document includes detailed experimental protocols, potential applications in research and drug development, and relevant physicochemical data presented in a structured format.
Introduction
L-proline cetyl ester is a cationic surfactant derived from the amino acid L-proline and a long-chain fatty alcohol, cetyl alcohol. This amphiphilic molecule possesses a hydrophilic head (the L-proline moiety) and a hydrophobic tail (the cetyl group). Such structures are of significant interest in drug delivery, formulation science, and materials science due to their biocompatibility, biodegradability, and unique self-assembly properties.[1][2][3]
The Fischer esterification is a classic and direct method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5] This process is reversible, and therefore, reaction conditions are typically optimized to favor the formation of the ester product.
Potential Applications
The unique properties of L-proline and its derivatives make L-proline cetyl ester a compound of interest for various applications:
-
Drug Delivery Systems: As a surfactant, it can be used to form micelles or vesicles for the encapsulation and targeted delivery of therapeutic agents. Its amino acid-based structure may enhance biocompatibility and reduce toxicity compared to conventional surfactants.
-
Pharmaceutical Formulations: It can act as an emulsifier, solubilizer, or stabilizer in creams, ointments, and other topical or oral formulations.
-
Peptide Synthesis: L-proline esters are valuable building blocks in the synthesis of peptides, where the ester group serves as a protecting group for the carboxylic acid functionality.
-
Chiral Catalysis: Proline and its derivatives are known to be effective organocatalysts in asymmetric synthesis. L-proline cetyl ester could be explored as a chiral catalyst in various organic transformations.
-
Antimicrobial Agents: Some amino acid-based surfactants have demonstrated antimicrobial activity, suggesting a potential application for L-proline cetyl ester in this area.
Physicochemical and Spectroscopic Data (Hypothetical)
As no direct experimental data for L-proline cetyl ester was found in the initial search, the following table is a template for researchers to populate with their experimental findings.
| Property | Expected Value / Analytical Method |
| Molecular Formula | C₂₁H₄₁NO₂ |
| Molecular Weight | 339.56 g/mol |
| Appearance | White to off-white waxy solid |
| Melting Point | To be determined by DSC or MP |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform), sparingly soluble in water |
| ¹H NMR | (CDCl₃, 400 MHz) |
| δ (ppm) | Expected peaks for cetyl chain (CH₃, CH₂), proline ring protons, and ester linkage |
| ¹³C NMR | (CDCl₃, 100 MHz) |
| δ (ppm) | Expected peaks for carbonyl, cetyl chain carbons, and proline ring carbons |
| FT-IR | (cm⁻¹) |
| ν | ~1735 (C=O ester), ~3300 (N-H stretch), ~2920 & ~2850 (C-H stretch) |
| Mass Spectrometry | ESI-MS [M+H]⁺ |
| m/z | Expected ~340.32 |
| Purity | To be determined by HPLC or NMR |
Experimental Protocols
The following protocols are based on general procedures for Fischer esterification of amino acids. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve the desired yield and purity.
Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol utilizes concentrated sulfuric acid as the catalyst and toluene as the solvent to facilitate the azeotropic removal of water.
Materials:
-
L-proline
-
Cetyl alcohol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (1 equivalent), cetyl alcohol (1.5 equivalents), and toluene (100 mL).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 equivalents) to the stirring suspension.
-
Azeotropic Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect. This can take several hours (e.g., 8-24 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure L-proline cetyl ester.
Protocol 2: Esterification using Thionyl Chloride
This two-step method involves the formation of an acid chloride intermediate, which then reacts with the alcohol. This can be a more efficient method if direct esterification proves to be low-yielding.
Materials:
-
L-proline
-
Thionyl Chloride (SOCl₂)
-
Cetyl alcohol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Deionized water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Formation of L-proline acid chloride hydrochloride
-
Suspend L-proline (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then gently reflux for 1-2 hours until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude L-proline acid chloride hydrochloride as a solid.
Step 2: Esterification
-
Dissolve the crude L-proline acid chloride hydrochloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve cetyl alcohol (1.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Slowly add the cetyl alcohol/triethylamine solution to the stirred acid chloride solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.
Visualizations
Reaction Mechanism
Caption: Mechanism of Fischer Esterification of L-proline.
Experimental Workflow
Caption: Workflow for the synthesis and purification of L-proline cetyl ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]
- 3. research.chalmers.se [research.chalmers.se]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Characterization of Proline Cetyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the comprehensive analytical characterization of Proline Cetyl Ester, a lipoamino acid of interest in drug delivery and cosmetic applications. The methods described herein cover chromatographic separation and identification by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as structural elucidation by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. These protocols are designed to be readily implemented in a laboratory setting for the qualitative and quantitative analysis of this compound and related long-chain amino acid esters.
Introduction
This compound is a derivative of the amino acid proline, where the carboxylic acid group is esterified with cetyl alcohol, a 16-carbon fatty alcohol. This modification imparts significant lipophilicity to the proline molecule, making it a surface-active agent with potential applications in drug formulation, cosmetic science, and materials research. Accurate and robust analytical methods are crucial for its characterization, including purity assessment, stability studies, and quality control. This application note details the key analytical techniques for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of this compound and for its quantification. Due to the lack of a strong chromophore in the molecule, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary.
Experimental Protocol: RP-HPLC with Pre-column Derivatization
This protocol utilizes derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the secondary amine of the proline ring, rendering the molecule highly fluorescent and UV-active for sensitive detection.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Borate buffer (0.1 M, pH 8.0)
-
Diethyl ether
Instrumentation:
-
HPLC system with a fluorescence or UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Derivatization:
-
To 100 µL of the sample solution, add 100 µL of 0.1 M borate buffer (pH 8.0).
-
Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.
-
Add 200 µL of diethyl ether to extract and remove excess FMOC-Cl. Vortex and discard the upper ether layer.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 70% to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
Fluorescence: Excitation 265 nm, Emission 315 nm
-
UV: 265 nm
-
-
Data Presentation:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: H₂O + 0.1% TFA, B: ACN + 0.1% TFA |
| Gradient | 70-100% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection (Fluorescence) | Ex: 265 nm, Em: 315 nm |
| Expected Retention Time | ~ 18-22 minutes (highly dependent on system) |
Workflow for HPLC Analysis of this compound
Caption: Workflow for RP-HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility and Structural Confirmation
For GC-MS analysis, this compound requires derivatization to increase its volatility and thermal stability. A two-step derivatization involving esterification of the carboxylic acid (already an ester in this case, so this step confirms the cetyl ester) and acylation of the secondary amine is standard for amino acids.
Experimental Protocol: GC-MS with Derivatization
This protocol uses N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate the secondary amine.
Materials:
-
This compound sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine
-
Dichloromethane (DCM)
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 100 µL of pyridine.
-
Derivatization:
-
Add 100 µL of MSTFA to the sample solution.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold at 300 °C for 10 minutes
-
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
-
Data Presentation:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 280 °C |
| Oven Program | 100°C (2min), then 10°C/min to 300°C (10min) |
| Carrier Gas | Helium, 1 mL/min |
| Ionization | EI, 70 eV |
| Expected Molecular Ion (TMS derivative) | m/z = 425.4 (C₂₅H₅₁NO₂Si)⁺ |
| Key Fragment Ions (predicted) | m/z 70 (pyrrolidine ring), m/z 142 (Pro-TMS), m/z 224 (cetyl group fragments) |
Workflow for GC-MS Analysis of this compound
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Experimental Protocol: ¹H and ¹³C NMR
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) for complete assignment.
-
Predicted ¹H and ¹³C NMR Chemical Shifts:
¹H NMR (400 MHz, CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Proline α-CH | 3.6 - 3.8 | t | 1H |
| Ester -O-CH₂ -(CH₂)₁₄-CH₃ | 4.0 - 4.2 | t | 2H |
| Proline δ-CH₂ | 2.9 - 3.1 | m | 2H |
| Proline β,γ-CH₂ | 1.8 - 2.2 | m | 4H |
| Ester -O-CH₂-CH₂ -(CH₂)₁₃-CH₃ | 1.5 - 1.7 | m | 2H |
| Ester -(CH₂)₁₃-CH₃ | 1.2 - 1.4 | br s | 26H |
| Ester -CH₃ | 0.8 - 0.9 | t | 3H |
¹³C NMR (100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | 173 - 175 |
| Ester -O-C H₂- | 65 - 67 |
| Proline α-CH | 59 - 61 |
| Proline δ-CH₂ | 46 - 48 |
| Proline γ-CH₂ | 29 - 31 |
| Proline β-CH₂ | 24 - 26 |
| Cetyl Chain -CH₂- carbons | 22 - 32 |
| Cetyl Chain -CH₃ | 14 - 15 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy provides rapid confirmation of the key functional groups present in this compound.
Experimental Protocol: FTIR-ATR
Materials:
-
This compound sample
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Data Presentation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=O Stretch (ester) | 1730 - 1750 | Strong |
| C-H Bend (aliphatic) | 1450 - 1470 | Medium |
| C-O Stretch (ester) | 1150 - 1250 | Strong |
Logical Relationship of Analytical Techniques
Application Notes and Protocols for Developing a Stable Formulation of Proline Cetyl Ester for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline cetyl ester is a lipophilic derivative of the amino acid proline, showing potential for various therapeutic applications. Its esterification with cetyl alcohol increases its ability to cross cellular membranes, potentially enhancing its bioavailability and efficacy. Intraperitoneal (IP) injection is a common route of administration in preclinical research, allowing for rapid absorption into the systemic circulation. However, the formulation of hydrophobic compounds like this compound for aqueous-based parenteral delivery presents significant challenges, primarily related to solubility and stability.
These application notes provide a comprehensive guide to developing a stable, injectable formulation of this compound suitable for intraperitoneal administration in a research setting. The focus is on ensuring the chemical and physical stability of the formulation, which is critical for obtaining reliable and reproducible experimental results.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.
| Property | Value/Information | Source |
| Chemical Name | hexadecyl L-prolinate | MedKoo Biosciences |
| CAS Number | 97010-18-9 | MedKoo Biosciences |
| Molecular Formula | C21H41NO2 | MedKoo Biosciences |
| Molecular Weight | 339.56 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO. Expected to have low aqueous solubility. | MedKoo Biosciences |
| Storage Condition | Dry, dark, and at 0-4°C for short term or -20°C for long term. | MedKoo Biosciences |
Note: Detailed solubility studies in various pharmaceutically acceptable solvents are a prerequisite for formulation development.
Formulation Development Strategy
The primary goal is to develop a formulation that solubilizes this compound and maintains its stability in a physiologically compatible vehicle for IP injection. Given its hydrophobic nature, a co-solvent system or a lipid-based formulation are viable approaches.
Excipient Selection
Excipients are crucial for improving the stability and manufacturability of pharmaceutical products.[3][4] The selection of excipients should be based on their function, compatibility with the active pharmaceutical ingredient (API), and safety for intraperitoneal administration.
| Excipient Category | Examples | Purpose in Formulation |
| Solubilizers/Co-solvents | Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol | To dissolve the hydrophobic this compound. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15 | To enhance and maintain the solubility of the drug, preventing precipitation upon dilution with aqueous fluids. |
| Tonicity Modifiers | Sodium chloride, Dextrose | To make the formulation isotonic with physiological fluids, reducing irritation at the injection site. |
| Buffering Agents | Phosphate buffers, Citrate buffers | To maintain the pH of the formulation and enhance drug stability. |
It is critical to assess the compatibility of the chosen excipients with this compound to avoid degradation.
Experimental Protocols
Protocol 1: Solubility Assessment
Objective: To determine the solubility of this compound in various individual and mixed solvent systems.
Materials:
-
This compound
-
A range of solvents: DMSO, Ethanol, PEG 400, Propylene Glycol
-
Saline (0.9% NaCl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vials, magnetic stirrer, analytical balance, HPLC system.
Method:
-
Prepare saturated solutions of this compound in each solvent/co-solvent system by adding an excess amount of the compound to a known volume of the solvent.
-
Equilibrate the solutions by stirring at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Express solubility in mg/mL.
Protocol 2: Formulation Preparation
Objective: To prepare trial formulations of this compound for stability testing.
Example Formulation (Co-solvent approach):
-
This compound: Target concentration (e.g., 10 mg/mL)
-
DMSO: 20% (v/v)
-
PEG 400: 40% (v/v)
-
Polysorbate 80: 5% (v/v)
-
Saline (0.9%): q.s. to 100%
Method:
-
Weigh the required amount of this compound.
-
In a sterile vial, add the DMSO and dissolve the this compound with gentle vortexing or sonication.
-
Add the PEG 400 and Polysorbate 80, and mix until a clear solution is obtained.
-
Slowly add the saline to the final volume while stirring.
-
Visually inspect the final formulation for any precipitation or phase separation.
-
Filter the final formulation through a 0.22 µm sterile filter.
Protocol 3: Stability Testing
Objective: To evaluate the chemical and physical stability of the prepared formulations under different storage conditions.[1]
Materials:
-
Prepared this compound formulations
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Refrigerator (2-8°C)
-
HPLC system, pH meter, particle size analyzer (if applicable).
Method:
-
Aliquot the sterile-filtered formulation into multiple sealed, sterile vials.
-
Store the vials at different conditions:
-
Long-term: 2-8°C
-
Accelerated: 25°C/60% RH and 40°C/75% RH
-
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks for accelerated; 0, 1, 3, 6 months for long-term), withdraw samples for analysis.
-
Analyze the samples for the following parameters:
-
Appearance: Visual inspection for color change, precipitation, or clarity.
-
pH: Measure the pH of the formulation.
-
Assay (Potency): Quantify the concentration of this compound using a validated, stability-indicating HPLC method.
-
Related Substances/Degradation Products: Monitor for the formation of any degradation products using the HPLC method.
-
Particulate Matter: For injectable solutions, it is crucial to monitor for sub-visible particles.
-
| Stability Test | Parameter | Acceptance Criteria (Example) |
| Physical Stability | Appearance | Clear, colorless solution, free from visible particles |
| pH | ± 0.5 units from initial | |
| Chemical Stability | Assay (this compound) | 95.0% - 105.0% of initial concentration |
| Degradation Products | Individual unknown impurity: ≤ 0.2%; Total impurities: ≤ 1.0% |
Protocol 4: Analytical Method for this compound Quantification (HPLC)
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its potential degradation products.
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Key Processes
Potential Signaling Pathway of Proline
Proline metabolism can influence cellular signaling, in part through the generation of reactive oxygen species (ROS). While the specific pathways affected by this compound require investigation, a general proline-related signaling pathway can be conceptualized.
Caption: A diagram illustrating a potential signaling pathway influenced by proline metabolism.
Experimental Workflow for Formulation Development
A structured workflow is essential for the systematic development of a stable formulation.
Caption: A workflow diagram for the development of a stable injectable formulation.
Logical Relationship for Stability Assessment
The assessment of formulation stability involves evaluating multiple interconnected parameters.
Caption: A diagram showing the logical relationships in stability assessment.
Conclusion
The development of a stable formulation for this compound for intraperitoneal injection is a multi-step process that requires careful consideration of its physicochemical properties, appropriate selection of excipients, and rigorous stability testing. By following the outlined protocols and systematically evaluating the formulation's performance, researchers can develop a reliable and reproducible injectable dosage form for preclinical studies. The stability of the formulation is paramount to ensuring the integrity of the scientific data generated.
References
Application Notes and Protocols for Investigating the Amnestic Effects of Proline Cetyl Ester in Rats
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive experimental framework for evaluating the potential amnestic (memory-impairing) effects of Proline cetyl ester in a rat model. These protocols detail the experimental design, behavioral assays, and data analysis required to assess the compound's impact on learning and memory.
Introduction
The assessment of novel compounds for their effects on cognitive function is a critical component of neuropharmacology and drug development. This document outlines a series of protocols to test the hypothesis that this compound induces amnesia in rats. The experimental design incorporates well-validated behavioral paradigms to assess different facets of memory, including spatial learning and memory, and fear-motivated memory. Scopolamine, a known muscarinic antagonist that impairs memory, will be used as a positive control to validate the experimental models.[1][2]
Hypothesized Signaling Pathway Involvement:
While the precise mechanism of this compound is under investigation, many amnestic agents interfere with key signaling pathways involved in memory consolidation. A potential, generalized pathway that could be disrupted involves cholinergic signaling, which is crucial for learning and memory.
Caption: Hypothesized Cholinergic Pathway and Potential Disruption.
Experimental Design
A between-subjects design will be employed to assess the effects of this compound on memory. Adult male Wistar rats (250-300g) will be randomly assigned to one of the following experimental groups.
Experimental Groups:
| Group ID | Treatment | Dosage (i.p.) | Purpose |
| G1 | Vehicle (Saline) | 1 mL/kg | Negative Control |
| G2 | This compound (Low Dose) | TBD | Test for dose-dependent amnestic effects |
| G3 | This compound (Medium Dose) | TBD | Test for dose-dependent amnestic effects |
| G4 | This compound (High Dose) | TBD | Test for dose-dependent amnestic effects |
| G5 | Scopolamine | 0.4 mg/kg | Positive Control for Amnesia[1] |
Note: The doses for this compound are to be determined (TBD) based on preliminary toxicity and pharmacokinetic studies.
Overall Experimental Workflow:
Caption: Overall Experimental Workflow.
Behavioral Testing Protocols
Morris Water Maze (MWM)
The MWM test is used to assess spatial learning and memory.[3][4] It relies on the rat's motivation to escape from water by finding a hidden platform using distal cues.
Apparatus:
-
A large circular pool (200 cm diameter, 75 cm height) filled with water (20-22°C) made opaque with non-toxic white paint.
-
A submerged platform (10 cm diameter) placed 2 cm below the water surface.
-
Various distal visual cues are placed around the room.
Protocol:
-
Habituation (Day 0): Allow each rat to swim freely for 60 seconds without the platform.
-
Acquisition Training (Days 1-4):
-
Administer the assigned treatment (Vehicle, this compound, or Scopolamine) 30 minutes before the first trial of each day.
-
Conduct 4 trials per day for each rat, with an inter-trial interval of 15 minutes.
-
For each trial, gently place the rat into the water facing the pool wall from one of four randomized starting positions.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Administer the assigned treatment 30 minutes before the trial.
-
Place each rat in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Presentation: Morris Water Maze
| Group | Mean Escape Latency (Day 4) (s) | Mean Path Length (Day 4) (m) | Time in Target Quadrant (Probe Trial) (%) |
| G1 (Vehicle) | |||
| G2 (PCE - Low) | |||
| G3 (PCE - Med) | |||
| G4 (PCE - High) | |||
| G5 (Scopolamine) |
Passive Avoidance Test
This test assesses fear-motivated memory, based on the rat's innate preference for a dark environment.
Apparatus:
-
A two-compartment box with a light and a dark chamber, connected by a guillotine door.
-
The floor of the dark chamber is equipped with a grid capable of delivering a mild foot shock.
Protocol:
-
Acquisition Trial (Day 1):
-
Place the rat in the light compartment and allow it to explore for 60 seconds.
-
Open the guillotine door. Once the rat enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
Administer the assigned treatment immediately after the acquisition trial to test its effect on memory consolidation.
-
-
Retention Trial (Day 2 - 24 hours later):
-
Place the rat in the light compartment.
-
Open the guillotine door and record the step-through latency (the time it takes for the rat to enter the dark compartment). A longer latency indicates better memory of the aversive event. The trial is terminated if the rat does not enter within 300 seconds.
-
Data Presentation: Passive Avoidance Test
| Group | Mean Step-Through Latency (s) |
| G1 (Vehicle) | |
| G2 (PCE - Low) | |
| G3 (PCE - Med) | |
| G4 (PCE - High) | |
| G5 (Scopolamine) |
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory based on the spontaneous tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena (e.g., 70 x 70 x 45 cm).
-
Two sets of identical objects (e.g., cubes, cylinders) and one set of novel objects, all of similar size but different shapes and textures.
Protocol:
-
Habituation (Day 1): Allow each rat to freely explore the empty arena for 5 minutes.
-
Familiarization/Training Phase (Day 2):
-
Administer the assigned treatment 30 minutes before this phase.
-
Place two identical objects (A + A) in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).
-
-
Test Phase (Day 2 - after a retention interval, e.g., 1 hour):
-
Replace one of the familiar objects with a novel object (A + B).
-
Place the rat back in the arena and allow it to explore for 3-5 minutes.
-
Record the time spent exploring each object (defined as sniffing or touching the object with the nose).
-
Data Analysis:
-
Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time)
-
A positive DI indicates a preference for the novel object (good memory).
-
A DI close to zero suggests no preference (amnesia).
-
Data Presentation: Novel Object Recognition Test
| Group | Mean Discrimination Index (DI) |
| G1 (Vehicle) | |
| G2 (PCE - Low) | |
| G3 (PCE - Med) | |
| G4 (PCE - High) | |
| G5 (Scopolamine) |
Amnesia Induction Protocols
For studies requiring a known amnestic agent as a positive control or to investigate potential reversal of amnesia by other compounds, the following protocols can be used.
Scopolamine-Induced Amnesia
Scopolamine is a non-selective muscarinic receptor antagonist that reliably induces memory deficits.
-
Compound: Scopolamine hydrobromide
-
Vehicle: 0.9% Saline
-
Dosage: 0.4 mg/kg body weight
-
Route: Intraperitoneal (i.p.) injection
-
Timing: Administer 30 minutes prior to the training phase of a behavioral task.
Electroconvulsive Shock (ECS)-Induced Amnesia
ECS is a non-pharmacological method to induce retrograde amnesia.
-
Apparatus: An ECS pulse generator with ear-clip electrodes.
-
Parameters: 55-60 mA, 100 pulses/s, 0.5 ms pulse width, 0.5 s shock duration.
-
Procedure:
-
Attach saline-dampened ear-clip electrodes to the pinna of the rat.
-
Deliver the electrical stimulus to induce a brief tonic-clonic seizure.
-
Administer ECS immediately after the acquisition trial of a behavioral task to induce retrograde amnesia for that task.
-
Statistical Analysis
-
MWM Acquisition: Data (escape latency, path length) should be analyzed using a two-way repeated-measures ANOVA (Group x Day).
-
MWM Probe Trial, Passive Avoidance, and NOR: Data should be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) for multiple comparisons between groups.
-
A p-value of < 0.05 will be considered statistically significant.
Conclusion
These detailed protocols provide a robust framework for assessing the potential amnestic effects of this compound. By employing a multi-faceted behavioral testing approach and including a positive control, researchers can obtain reliable and comprehensive data on the compound's impact on learning and memory in rats. The structured data presentation and clear experimental workflows are designed to ensure reproducibility and ease of interpretation.
References
Application Notes and Protocols for Investigating the Nootropic Mechanisms of Proline Cetyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline Cetyl Ester (PCE) is a novel investigational compound designed for nootropic applications. It is synthesized by the esterification of the amino acid L-proline with cetyl alcohol. This design leverages the neuroactive potential of proline while aiming to enhance its bioavailability to the central nervous system (CNS). The cetyl ester moiety increases the lipophilicity of the proline molecule, which is hypothesized to facilitate its passage across the blood-brain barrier (BBB). Once in the CNS, it is presumed that endogenous esterases hydrolyze PCE, releasing proline and cetyl alcohol. The liberated proline may then exert its effects on various neurotransmitter systems.
These application notes provide a comprehensive overview of the experimental protocols to investigate the nootropic mechanisms of this compound. The methodologies described herein cover the in vitro assessment of its BBB permeability, its effects on key neurotransmitter systems, and in vivo evaluation of its cognitive-enhancing properties.
Hypothesized Mechanism of Action
The nootropic effects of this compound are postulated to arise primarily from the activity of its metabolic product, L-proline, within the CNS. L-proline is a precursor to both the principal excitatory neurotransmitter, glutamate, and the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). By increasing the intracerebral concentration of proline, PCE may modulate the delicate balance of glutamatergic and GABAergic neurotransmission, which is fundamental to synaptic plasticity, learning, and memory. Furthermore, based on the known effects of other proline-containing nootropics, PCE may also influence cholinergic pathways and stimulate the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).
Data Presentation
The following tables summarize hypothetical quantitative data from the described experimental protocols to serve as a reference for expected outcomes when studying this compound or similar compounds.
Table 1: In Vitro Blood-Brain Barrier Permeability of this compound (PCE)
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| Proline | 0.5 ± 0.1 | Low Permeability |
| This compound | 8.2 ± 0.6 | High Permeability |
| Caffeine (High Permeability Control) | 15.5 ± 1.2 | High Permeability |
| Atenolol (Low Permeability Control) | 0.8 ± 0.2 | Low Permeability |
Table 2: In Vitro Inhibition of Acetylcholinesterase (AChE) by this compound
| Compound | IC₅₀ (µM) |
| This compound | 75.3 |
| Donepezil (Positive Control) | 0.024 |
Table 3: Effect of this compound on Neurotransmitter Levels in Rat Hippocampus
| Treatment Group | Dose (mg/kg) | Glutamate (µmol/g tissue) | GABA (µmol/g tissue) |
| Vehicle Control | - | 12.3 ± 1.1 | 2.5 ± 0.3 |
| This compound | 10 | 15.8 ± 1.4 | 3.1 ± 0.4 |
| This compound | 30 | 14.9 ± 1.3 * | 2.9 ± 0.3 |
| Proline | 30 | 12.8 ± 1.2 | 2.6 ± 0.4 |
*p < 0.05 compared to Vehicle Control
Table 4: In Vivo Efficacy of this compound in the Morris Water Maze (Rats)
| Treatment Group | Dose (mg/kg) | Escape Latency (Day 5) (s) | Time in Target Quadrant (Probe Trial) (%) |
| Vehicle Control | - | 45.2 ± 5.1 | 28.1 ± 3.5 |
| This compound | 10 | 22.6 ± 3.8 | 45.3 ± 4.2 |
| This compound | 30 | 25.1 ± 4.0 | 42.8 ± 3.9 |
| Noopept (Reference) | 0.5 | 24.5 ± 3.9 | 44.1 ± 4.0 |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assessment (PAMPA-BBB)
This protocol assesses the passive permeability of this compound across an artificial membrane mimicking the blood-brain barrier.[1][2]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound, Proline)
-
Control compounds (Caffeine, Atenolol)
-
Plate shaker
-
UV-Vis microplate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Create a 1% (w/v) solution of porcine brain lipid in dodecane.
-
Coat the Filter Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well in the filter plate. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test and control compounds in DMSO to create stock solutions. Dilute these stocks with PBS (pH 7.4) to the final desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is ≤1%.
-
Prepare Acceptor Wells: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Start the Assay: Add 150 µL of the donor solutions to the corresponding wells of the coated filter plate.
-
Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-5 hours with gentle shaking (e.g., 100 rpm).
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the potential of this compound to inhibit AChE activity.[3][4]
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound
-
Donepezil (positive control)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
AChE solution: Prepare a working solution of AChE in Tris-HCl buffer.
-
DTNB solution: Dissolve DTNB in Tris-HCl buffer.
-
ATCI solution: Dissolve ATCI in Tris-HCl buffer.
-
Test compound solutions: Prepare serial dilutions of this compound and Donepezil in Tris-HCl buffer (with a small amount of DMSO if necessary).
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of Tris-HCl buffer
-
20 µL of DTNB solution
-
20 µL of the test compound solution (or buffer for control)
-
-
Pre-incubation: Add 10 µL of the AChE solution to each well. Mix and incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of the ATCI solution to each well to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Quantification of Glutamate and GABA in Rodent Brain Tissue
This protocol describes the measurement of glutamate and GABA levels in brain tissue homogenates using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[5]
Materials:
-
Rodent brain tissue (e.g., hippocampus)
-
Perchloric acid (PCA)
-
o-phthalaldehyde (OPA) derivatizing reagent
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Glutamate and GABA standards
-
Homogenizer
-
Centrifuge
Procedure:
-
Tissue Homogenization: Rapidly dissect the brain region of interest (e.g., hippocampus) from animals treated with this compound or vehicle. Homogenize the tissue in ice-cold 0.4 M PCA.
-
Deproteinization: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Neutralization: Collect the supernatant and neutralize it with potassium carbonate. Centrifuge again to remove the precipitate.
-
Derivatization: Mix an aliquot of the supernatant with the OPA reagent and allow it to react in the dark for a specified time to form fluorescent derivatives of the amino acids.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the amino acids using a C18 column with an appropriate mobile phase gradient.
-
Detection: Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for OPA-derivatized amino acids.
-
Quantification: Create a standard curve using known concentrations of glutamate and GABA standards. Quantify the neurotransmitter levels in the samples by comparing their peak areas to the standard curve. Express the results as µmol per gram of tissue.
Morris Water Maze for Spatial Memory Assessment
This is a widely used behavioral test to assess spatial learning and memory in rodents.
Materials:
-
Circular water tank (approx. 1.5 m diameter)
-
Escape platform
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
Visual cues placed around the room
-
Test animals (rats or mice) treated with this compound, vehicle, or a reference compound.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Pool Setup: Fill the tank with water (22 ± 1°C) and make it opaque. Place the escape platform in a fixed location in one of the quadrants, submerged about 1-2 cm below the water surface.
-
Training Phase (4-5 days):
-
Each day, each animal performs four trials.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random start positions (North, South, East, West).
-
Allow the animal to swim and find the platform for a maximum of 60 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal does not find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position (or the one furthest from the target quadrant).
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in each quadrant of the pool.
-
-
Data Analysis:
-
Learning Curve: Plot the average escape latency across the training days. A decrease in latency indicates learning.
-
Probe Trial Analysis: Compare the percentage of time spent in the target quadrant (where the platform used to be) versus the other quadrants. A significant preference for the target quadrant indicates spatial memory retention.
-
Visualizations
Caption: Proposed signaling pathway for this compound (PCE).
Caption: Experimental workflow for investigating this compound.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Proline Cetyl Ester in Brain Tissue using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proline-containing dipeptides and their derivatives are increasingly recognized for their roles in various physiological and pathological processes, including neurotransmission and inflammation. The lipophilic nature of cetyl esters suggests potential for enhanced transport across the blood-brain barrier and cellular membranes, making proline cetyl ester a compound of interest in neuroscience and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in brain tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended to serve as a robust template for researchers investigating the pharmacokinetics, distribution, and biological role of this molecule in the central nervous system.
Experimental Protocols
Brain Tissue Sample Preparation
A reliable sample preparation protocol is critical for accurate quantification and to minimize matrix effects.[1][2]
Materials:
-
Brain tissue samples
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Internal Standard (IS) working solution (e.g., d4-proline cetyl ester)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Centrifuge capable of 15,000 x g and 4°C
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Protocol:
-
Weigh approximately 50 mg of frozen brain tissue.
-
Add 500 µL of ice-cold ACN containing the internal standard to the tissue.
-
Homogenize the tissue sample until a uniform suspension is achieved.
-
Sonicate the homogenate for 10 minutes in a cold water bath.
-
Centrifuge the sample at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 MeOH:Water with 0.1% FA).
-
Vortex the sample for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic separation and mass spectrometric detection are optimized for the selective and sensitive detection of this compound.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined experimentally (based on precursor ion [M+H]⁺ and characteristic product ions)
-
Internal Standard (e.g., d4-proline cetyl ester): To be determined experimentally
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The following tables represent example data for the quantification of this compound.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| r² | 0.9995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| Low | 10 | 4.5 | 6.2 | 102.3 |
| Medium | 100 | 3.1 | 4.8 | 98.7 |
| High | 800 | 2.5 | 3.9 | 101.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Hypothetical Signaling Pathway
References
Troubleshooting & Optimization
How to improve the yield of Proline cetyl ester synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Proline cetyl ester synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Presence of water in the reaction mixture. | Dry all glassware thoroughly before use. Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction.[1][2][3] |
| Inefficient catalyst. | For Fischer esterification, ensure the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is fresh and used in the correct concentration. For enzymatic synthesis, verify the activity of the lipase (e.g., Novozym 435). | |
| Suboptimal reaction temperature. | For Fischer esterification, ensure the reaction is heated to reflux. For enzymatic synthesis, maintain the optimal temperature for the specific lipase (e.g., around 50-70°C for Novozym 435). | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or other analytical methods to ensure it has gone to completion. | |
| Presence of Unreacted Proline | Poor solubility of proline. | Use a suitable solvent to ensure proline is sufficiently dissolved or suspended to react. For Fischer esterification, using the alcohol reactant (cetyl alcohol) in excess can also serve as a solvent. |
| Incomplete reaction. | Extend the reaction time or increase the reaction temperature (within optimal limits to avoid side reactions). | |
| Presence of Unreacted Cetyl Alcohol | Incorrect stoichiometry. | Ensure the molar ratio of proline to cetyl alcohol is optimized. An excess of one reactant may be used to drive the reaction to completion. |
| Reaction equilibrium not shifted towards products. | Use a large excess of one reactant or remove water as it is formed. | |
| Product is Difficult to Purify | Formation of byproducts. | Optimize reaction conditions to minimize side reactions. Common byproducts can include diketopiperazines from the self-condensation of proline. |
| Residual catalyst. | For acid-catalyzed reactions, neutralize the acid with a weak base (e.g., sodium bicarbonate solution) during work-up. For enzymatic reactions, the immobilized enzyme can be filtered off. | |
| Emulsion formation during work-up. | Add brine (saturated NaCl solution) to break up emulsions during aqueous extraction. | |
| Racemization of Proline Moiety | High reaction temperatures or prolonged reaction times. | Optimize the temperature and reaction time to be sufficient for conversion without causing significant racemization. |
| Use of certain coupling reagents or catalysts. | In methods other than direct esterification, some reagents can promote racemization. For Fischer esterification, strong acidic conditions and heat can contribute to racemization. Biocatalytic methods are generally preferred to avoid racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating L-proline and cetyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The use of a solvent that forms an azeotrope with water, like toluene, along with a Dean-Stark apparatus, can improve the yield by removing water as it is formed.
Q2: Can I use an enzymatic method for the synthesis?
A2: Yes, an enzymatic approach using a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), is a viable and often preferred method. Enzymatic synthesis is typically performed under milder conditions, which can prevent side reactions like racemization and is considered a greener chemistry approach. High conversions of over 98% have been reported for the synthesis of other cetyl esters using Novozym 435.
Q3: How can I drive the Fischer esterification reaction to completion?
A3: To maximize the yield of this compound in a Fischer esterification, you can:
-
Use an excess of one reactant: Typically, the less expensive reactant, in this case, potentially cetyl alcohol, is used in excess.
-
Remove water: The removal of water, a byproduct of the reaction, shifts the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus with an azeotropic solvent like toluene or by adding molecular sieves to the reaction mixture.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reactions of concern are:
-
Racemization: The chiral center of proline can be susceptible to racemization under harsh acidic conditions and high temperatures.
-
Diketopiperazine formation: Proline can undergo self-condensation to form a cyclic dipeptide, especially at elevated temperatures.
-
Dehydration of cetyl alcohol: Although less common under typical esterification conditions, elimination of water from cetyl alcohol to form an alkene is a possibility at very high temperatures with strong acids.
Q5: How do I purify the final this compound product?
A5: Purification typically involves the following steps:
-
Neutralization: If an acid catalyst was used, the reaction mixture should be neutralized with a mild base like sodium bicarbonate solution.
-
Extraction: The ester can be extracted from the aqueous phase using an organic solvent such as ethyl acetate or diethyl ether.
-
Washing: The organic layer should be washed with water and then brine to remove any remaining impurities and salts.
-
Drying: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography: If further purification is needed, column chromatography on silica gel can be employed to isolate the pure ester.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of Ester Synthesis (General Trends)
| Parameter | Condition | Effect on Yield | Reference(s) |
| Catalyst | Acid (H₂SO₄, p-TsOH) | Essential for Fischer esterification. | |
| Enzyme (Lipase) | High conversion under mild conditions. | ||
| Temperature | Increased Temperature (Fischer) | Increases reaction rate but may promote side reactions. | |
| Optimal Temperature (Enzymatic) | Crucial for enzyme activity. | ||
| Reactant Ratio | Excess Alcohol | Shifts equilibrium towards product formation. | |
| Water Removal | Dean-Stark/Molecular Sieves | Significantly increases yield by shifting equilibrium. | |
| Solvent | Anhydrous | Crucial for preventing reverse reaction. |
Experimental Protocols
Protocol 1: Fischer Esterification of L-Proline with Cetyl Alcohol
This protocol is a general guideline and may require optimization.
Materials:
-
L-Proline
-
Cetyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add L-proline (1 equivalent), cetyl alcohol (1.2 equivalents), and a catalytic amount of p-TsOH (0.1 equivalents).
-
Add enough anhydrous toluene to suspend the reactants.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Enzymatic Synthesis of L-Proline Cetyl Ester
This protocol is a general guideline and may require optimization.
Materials:
-
L-Proline
-
Cetyl alcohol
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a flask, dissolve or suspend L-proline (1 equivalent) and cetyl alcohol (1.2 equivalents) in an anhydrous organic solvent.
-
Add Novozym 435 (typically 10-20% by weight of the substrates).
-
If desired, add activated molecular sieves to adsorb the water produced during the reaction.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 50-70°C) with gentle shaking.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, remove the immobilized enzyme by filtration.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Mechanism of Fischer Esterification for this compound Synthesis.
Caption: Experimental Workflow for this compound Synthesis.
References
Technical Support Center: Overcoming Challenges in the Purification of Long-Chain Proline Esters
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of long-chain proline esters.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in purifying long-chain proline esters?
A1: The primary challenges in purifying long-chain proline esters stem from their hybrid nature, combining a polar proline head group with a nonpolar long-chain tail. Key issues include:
-
Low Solubility and "Oiling Out": These compounds often have limited solubility in common organic solvents and may separate as an oil rather than crystallizing, making purification by recrystallization difficult.
-
Co-elution of Impurities: Structurally similar impurities, such as unreacted long-chain alcohols or fatty acids, often co-elute with the target compound during chromatographic purification.
-
Aggregation: The amphiphilic character of these molecules can lead to the formation of aggregates, which can complicate purification and analysis.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, leading to product degradation during purification.
-
Low Yield: Product loss can occur at multiple stages, including transfers, extractions, and chromatography, due to the compound's tendency to adhere to surfaces.
Q2: How do I select the appropriate purification technique for my long-chain proline ester?
A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Recrystallization: This is a cost-effective method for large-scale purification but can be challenging due to the solubility properties of long-chain esters. A careful selection of solvent systems is critical.
-
Column Chromatography: This is the most versatile technique for separating complex mixtures and achieving high purity. Both normal-phase and reversed-phase chromatography can be effective. High-speed counter-current chromatography has also been shown to be effective for purifying long-chain fatty acid esters[1].
-
Liquid-Liquid Extraction: This is useful for removing water-soluble or highly polar/nonpolar impurities. It is often used as a preliminary purification step.
Q3: What are the common impurities I should expect in the synthesis of long-chain proline esters?
A3: Common impurities originate from starting materials, side reactions, and degradation products. These may include:
-
Unreacted L-proline
-
Unreacted long-chain alcohol
-
Byproducts from the esterification reaction (e.g., dimers)
-
Catalyst residues (e.g., acid or base)
-
Degradation products (e.g., the free carboxylic acid from hydrolysis)
-
Enantiomeric impurities (D-proline esters)
Q4: Which analytical techniques are best for assessing the purity of my long-chain proline ester?
A4: A combination of techniques is often necessary for a complete purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for impurity profiling[2][3][4][5]. Reversed-phase HPLC with a C8 or C18 column is commonly used. The choice of alkyl chain length on the stationary phase can impact the resolution, with shorter chains sometimes providing better results for larger molecules. Due to the lack of a strong UV chromophore in many proline esters, derivatization may be necessary for detection.
-
Gas Chromatography (GC): GC can be used for volatile impurities and may also require derivatization of the proline ester to improve volatility and peak shape.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and to identify unknown impurities.
Troubleshooting Guides
Guide 1: Low Yield During Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | 1. Too much solvent was used. | 1. Evaporate some of the solvent and re-cool. If the mother liquor is not discarded, test for remaining compound by dipping a glass rod and allowing it to dry; a significant residue indicates a large amount of dissolved product. |
| 2. The solution is supersaturated but requires nucleation. | 2. Add a seed crystal of the pure compound. Alternatively, scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. | |
| 3. An inappropriate solvent was chosen. | 3. Perform small-scale solubility tests with a range of solvents to find one where the compound is soluble when hot but insoluble when cold. | |
| Product "oils out" instead of crystallizing. | 1. The cooling rate is too fast. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| 2. The presence of impurities is inhibiting crystallization. | 2. Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. | |
| 3. The boiling point of the solvent is too high. | 3. Choose a solvent with a lower boiling point. | |
| Yield is less than 20%. | 1. Significant product remains in the mother liquor. | 1. Concentrate the mother liquor and perform a second crystallization to recover more product (a "second crop"). |
| 2. The product is too soluble in the chosen solvent, even at low temperatures. | 2. Select a different solvent or use a solvent/anti-solvent system. | |
| 3. The initial reaction did not proceed to completion. | 3. Analyze the crude product to confirm the conversion before attempting purification. |
Guide 2: Persistent Impurities After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Impurity co-elutes with the product. | 1. The mobile phase does not provide enough selectivity. | 1. Change the solvent system. For normal phase, try a different combination of nonpolar and polar solvents. For reversed-phase, alter the organic modifier (e.g., from acetonitrile to methanol). |
| 2. The stationary phase is not optimal for the separation. | 2. Switch to a different stationary phase (e.g., from silica to alumina, or a different bonded phase for reversed-phase). For long-chain compounds, a shorter alkyl chain on the stationary phase (e.g., C8 instead of C18) may improve resolution. | |
| Product streaks or shows poor peak shape. | 1. The compound is interacting too strongly with the stationary phase. | 1. Add a modifier to the mobile phase, such as a small amount of triethylamine for basic compounds or acetic acid for acidic compounds. |
| 2. The column is overloaded. | 2. Reduce the amount of sample loaded onto the column. | |
| Low recovery from the column. | 1. The product is irreversibly adsorbed to the stationary phase. | 1. Try a less active stationary phase (e.g., deactivated silica). |
| 2. The product is not fully eluting with the chosen mobile phase. | 2. Increase the polarity (normal phase) or decrease the polarity (reversed-phase) of the mobile phase at the end of the run to ensure all product is eluted. |
Data Presentation
Table 1: Solubility of L-Proline and its Derivatives in Various Solvents
This table provides a general guide to solvent selection. The solubility of long-chain proline esters will be significantly influenced by the length of the alkyl chain, generally increasing solubility in nonpolar solvents and decreasing it in polar solvents.
| Compound | Solvent | Solubility Trend | Reference |
| L-Proline | Water | Very High | |
| L-Proline | Methanol | High | |
| L-Proline | Ethanol | Moderate | |
| L-Proline | Acetone | Low | |
| L-Proline | Acetonitrile | Very Low | |
| L-Proline | Dichloromethane | Very Low | |
| trans-4-hydroxy-L-proline | Water | High | |
| trans-4-hydroxy-L-proline | Methanol | Moderate | |
| trans-4-hydroxy-L-proline | Ethyl Acetate | Low | |
| N-Acetyl-L-proline | Methanol | High | |
| N-Acetyl-L-proline | Ethanol | High | |
| N-Acetyl-L-proline | Ethyl Acetate | Moderate |
Table 2: Typical Yields for Proline Ester Synthesis and Purification
This table presents example yields from the literature. Actual yields will vary depending on the specific long-chain ester, reaction conditions, and purification method.
| Product | Synthesis Method | Purification Method | Yield | Reference |
| L-Proline Methyl Ester HCl | Proline, Methanol, HCl | Recrystallization | 85% | |
| L-Proline Ethyl Ester | Proline, Ethanol, HCl | Extraction | 53% | |
| L-Proline Benzyl Ester | delta-hydroxy-L-norvaline ester derivative | Not specified | Near-quantitative | |
| N-Boc-(2S,4S)-methylproline methyl ester | Multi-step synthesis | Flash Chromatography | 60% |
Experimental Protocols
Protocol 1: General Procedure for Purification of a Long-Chain Proline Ester by Column Chromatography
This protocol provides a general workflow. The specific solvents and column parameters must be optimized for each compound.
-
Sample Preparation:
-
Dissolve the crude long-chain proline ester in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
-
Column Packing:
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Add a layer of sand to the top of the silica to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.
-
Elute the loading solvent until the sample is just below the sand layer.
-
-
Elution:
-
Begin eluting with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise manner or with a continuous gradient.
-
The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by staining.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified long-chain proline ester.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of long-chain proline esters.
Caption: Troubleshooting decision tree for proline ester purification challenges.
References
- 1. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. STUDY OF RELATED IMPURITIES PROFILE BY HPLC: CASE OF FIVE SAMPLES OF FLUCONAZOLE ACTIVE PHARMACEUTICAL INGREDIENT [bpsa.journals.ekb.eg]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting solubility issues of Proline cetyl ester in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Proline Cetyl Ester in aqueous solutions.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
This compound is a lipophilic compound due to the long cetyl (C16) alkyl chain, and is therefore expected to have very low solubility in aqueous solutions. The following steps can be taken to address this issue.
Initial Assessment Workflow
Caption: A workflow for troubleshooting the solubility of this compound.
Question: I've tried a co-solvent, but the compound precipitates when I add my aqueous buffer. What should I do?
This is a common issue when the concentration of the organic co-solvent is not high enough to maintain the solubility of the lipophilic compound in the final aqueous mixture.
Possible Solutions:
-
Increase the co-solvent concentration: Gradually increase the percentage of the organic co-solvent in your final solution. Be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent.
-
Use a different co-solvent: Some co-solvents are more effective at solubilizing certain compounds. Consider trying alternatives.
-
Add a surfactant: Surfactants can form micelles that encapsulate the lipophilic this compound, increasing its apparent solubility in water.[1][2]
| Strategy | Examples | Mechanism of Action |
| Co-solvents | Ethanol, DMSO, PEG 400, Propylene Glycol | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[3][4][5] |
| Surfactants | Polysorbate 80 (Tween 80), Poloxamers, Sodium Dodecyl Sulfate (SDS) | Form micelles in aqueous solution that entrap hydrophobic molecules, increasing their solubility. |
Question: Can I use pH adjustment to improve the solubility of this compound?
Adjusting the pH can influence the solubility of ionizable compounds. This compound has a secondary amine within the proline ring which can be protonated at acidic pH.
Recommendation:
-
Acidic pH: Try dissolving the compound in a buffer with a slightly acidic pH (e.g., pH 4-6). Protonation of the proline nitrogen may increase its aqueous solubility.
-
Caution: Be aware that esters can be susceptible to hydrolysis, especially at very low or high pH. It is recommended to prepare fresh solutions and use them promptly.
Signaling Pathway of pH Influence on Solubility
Caption: Influence of acidic pH on the solubility of this compound.
Frequently Asked Questions (FAQs)
1. What is the expected solubility of this compound in water?
2. What are some suitable organic solvents for preparing a stock solution of this compound?
For creating a concentrated stock solution, the following organic solvents are generally good starting points for lipophilic compounds:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
3. I am concerned about the stability of this compound in my solution. What should I consider?
The ester linkage in this compound can be susceptible to hydrolysis, which is the cleavage of the ester bond to form proline and cetyl alcohol.
-
pH: Extreme pH values (both highly acidic and highly alkaline) can catalyze hydrolysis. It is advisable to work with buffers in the neutral to slightly acidic range (pH 4-7.5) if possible.
-
Temperature: Higher temperatures can accelerate hydrolysis. Store stock solutions at low temperatures (e.g., -20°C) and minimize the time the compound spends in aqueous solutions at room temperature or higher.
-
Enzymes: If working with biological systems, be aware of the potential presence of esterases, which can enzymatically hydrolyze the ester.
4. My experiments require a low concentration of organic solvent. What are my options?
If the final concentration of co-solvents must be minimized, consider the following advanced formulation strategies:
| Formulation Strategy | Description |
| Lipid-Based Formulations | Incorporating the compound into lipid-based systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption. |
| Nanosuspensions | This involves reducing the particle size of the drug to the nanoscale, which can increase the dissolution rate and saturation solubility. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier at the molecular level, which can improve its dissolution properties. |
5. How can I determine the concentration of my solubilized this compound?
Since this compound is not a chromophoric molecule, direct UV-Vis spectrophotometry may not be feasible unless at very high concentrations or in the far UV range. A more specific and sensitive method would be required:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., mass spectrometry (MS) or evaporative light scattering detector (ELSD)) would be the most reliable method for quantification. A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water would be a good starting point for method development.
-
Quantification of Proline after Hydrolysis: An indirect method could involve complete hydrolysis of the ester, followed by the quantification of the resulting proline using established methods, such as derivatization followed by HPLC with fluorescence detection.
Experimental Protocols
Protocol 1: General Method for Solubility Determination using a Co-solvent
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 10 mg).
-
Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution (e.g., 100 mg/mL). Gentle vortexing or sonication may be required.
-
-
Serial Dilution in Aqueous Buffer:
-
Prepare a series of dilutions of your stock solution into your desired aqueous buffer.
-
For example, add aliquots of the stock solution to the buffer to achieve final concentrations ranging from, for instance, 1 µg/mL to 1000 µg/mL. Ensure the final concentration of the organic solvent is consistent across all samples and is acceptable for your experimental system.
-
-
Equilibration:
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to allow for equilibration. Gentle agitation is recommended.
-
-
Observation and Quantification:
-
Visually inspect each sample for any signs of precipitation.
-
To determine the amount of soluble compound, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved material.
-
Carefully collect the supernatant and quantify the concentration of this compound using a suitable analytical method like HPLC-MS or HPLC-ELSD. The highest concentration at which no precipitation is observed and the quantified concentration matches the nominal concentration is the approximate solubility under those conditions.
-
Protocol 2: Screening for Effective Surfactants
-
Prepare Surfactant Stock Solutions:
-
Prepare stock solutions of various surfactants (e.g., 10% w/v Tween 80, 10% w/v Poloxamer 188) in your aqueous buffer.
-
-
Prepare this compound Stock:
-
Prepare a concentrated stock solution of this compound in an organic solvent as described in Protocol 1.
-
-
Solubility Testing:
-
In separate tubes, prepare a range of surfactant concentrations in your aqueous buffer (e.g., 0.1%, 0.5%, 1%, 2% final concentration).
-
Add a small aliquot of the this compound stock solution to each tube to a final concentration that is known to precipitate without a surfactant.
-
Vortex the samples and equilibrate as described in Protocol 1.
-
-
Analysis:
-
Observe the samples for clarity. The lowest concentration of a surfactant that results in a clear solution indicates its effectiveness at solubilizing the this compound at that specific concentration.
-
Quantify the dissolved concentration in the clear supernatant after centrifugation to confirm the solubility enhancement.
-
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
Optimizing the dosage of Proline cetyl ester for consistent amnestic effects
Subject: Optimizing the dosage of Proline cetyl ester for consistent amnestic effects
Our comprehensive search of publicly available scientific literature and research databases did not yield any specific information on a compound named "this compound" being used for inducing amnestic effects. The studies and data required to create a technical support center with troubleshooting guides, dosage optimization protocols, and detailed experimental methodologies for this specific compound do not appear to be available in the public domain.
It is possible that "this compound" is a novel or proprietary compound not yet described in published literature, a hypothetical molecule, or referred to by a different name in research.
While we could not find information on the specific compound you requested, our search did identify literature on related proline derivatives and their neurological effects. It is important to note that these are distinct compounds from "this compound" and their effects may not be relevant to your specific research. These related areas of study include:
-
Proline-Rich Peptides (PRPs): Research into PRPs has often focused on their potential neuroprotective and immunomodulatory properties. Some studies have investigated their role in models of neurodegenerative diseases, with an aim to mitigate neuronal damage rather than induce amnesia.[1][2]
-
N-Acetyl-L-proline: This derivative is documented as an intermediate in the synthesis of various pharmaceutical compounds and is used in research to study the activity of certain enzymes.[3][4][5] There is no indication in the available literature that it is used to induce memory loss.
-
General Proline Analogs and Derivatives: The scientific literature describes the synthesis and use of various proline analogs and esters in different research contexts, but none are specifically identified as "this compound" with amnestic properties.
Without any foundational data on the pharmacology, effective dosage, mechanism of action, or experimental application of "this compound" for amnestic purposes, it is not possible to generate the requested technical support documentation, including:
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Tables of Quantitative Data
-
Detailed Experimental Protocols
-
Signaling Pathway and Workflow Diagrams
We recommend verifying the name of the compound and consulting any internal or proprietary documentation you may have. If "this compound" is a novel compound, the necessary dosage and protocol optimization would need to be determined through extensive preclinical research, including dose-ranging studies, pharmacokinetic and pharmacodynamic analyses, and robust behavioral testing.
References
- 1. Protective Effects of Proline-Rich Peptide in a Rat Model of Alzheimer Disease: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline-rich peptides: multifunctional bioactive molecules as new potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-proline | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-proline | 68-95-1 [chemicalbook.com]
- 5. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
How to prevent the hydrolysis of Proline cetyl ester during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the proper storage and handling of Proline cetyl ester to prevent its degradation. Hydrolysis, the primary degradation pathway, can compromise sample purity and impact experimental outcomes. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis?
A1: this compound hydrolysis is a chemical reaction where the ester bond is cleaved by water. This process breaks the molecule down into its parent components: L-proline (a carboxylic acid) and cetyl alcohol. This degradation is often accelerated by the presence of acids or bases and elevated temperatures.[1][2]
Q2: What are the primary signs of this compound degradation?
A2: Degradation can be indicated by several observations:
-
Physical Changes: The appearance of the solid powder may change, such as clumping or discoloration, which often suggests moisture absorption.[3]
-
Analytical Impurities: The most definitive sign is the appearance of new peaks corresponding to L-proline and cetyl alcohol in analytical tests like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
-
Inconsistent Experimental Results: A gradual loss of efficacy or variability in experimental outcomes can point to a decrease in the concentration of the active ester due to hydrolysis.
Q3: What are the ideal storage conditions for solid this compound?
A3: To minimize hydrolysis, solid this compound should be stored in a cool, dry, and dark environment. The recommended conditions are in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), with a desiccant to absorb any residual moisture. Storing at refrigerated or freezer temperatures (-20°C to 4°C) will significantly slow the rate of degradation.
Q4: Can I store this compound in a solution?
A4: Long-term storage in aqueous solutions is not recommended due to the high risk of hydrolysis. If a solution is necessary, it should be prepared fresh before each use. For short-term storage, consider using anhydrous, non-aqueous solvents. If a buffer is required, its pH should be carefully selected, as both highly acidic and alkaline conditions can catalyze hydrolysis.
Q5: How can I prevent hydrolysis in my formulation?
A5: For drug development professionals, preventing hydrolysis in a formulation is key. Consider the following strategies:
-
Lyophilization: Storing the product as a dry powder for reconstitution minimizes contact with water.
-
Solvent Selection: Utilize non-aqueous solvents or create suspensions in non-reactive oils.
-
pH Control: Use buffers to maintain a pH where the ester has maximum stability.
-
Excipient Choice: Select excipients with low water content to avoid introducing moisture into the formulation.
-
Packaging: Use moisture-proof packaging, such as blister packs or containers with desiccants.
Troubleshooting Guide
Issue: My analytical results show unexpected impurities.
| Diagnostic Question | Possible Cause & Solution |
| 1. How was the solid sample stored? Was it in a tightly sealed container? Was a desiccant used? Was it protected from light and stored at a low temperature? | Cause: Improper storage has likely led to moisture absorption and subsequent hydrolysis. Solution: Review and immediately correct your storage procedures based on the ideal conditions outlined in the FAQs. If sample purity is critical, it is advisable to use a fresh, uncompromised batch of the compound for future experiments. |
| 2. Are you preparing stock solutions and storing them for later use, especially in aqueous buffers? | Cause: this compound will hydrolyze in aqueous solutions over time. The rate of degradation depends on pH, temperature, and storage duration. Solution: Always prepare aqueous solutions fresh immediately before your experiment. For ongoing experiments, consider performing a stability study on your solution under its specific storage conditions using the HPLC protocol below to determine an acceptable usage window. |
| 3. Has the physical appearance of the solid compound changed since it was received? | Cause: Physical changes like clumping are a strong indicator of moisture uptake, which is the primary driver of hydrolysis. Solution: Do not use the compromised material for quantitative or sensitive experiments. Discard the sample and obtain a fresh lot. Ensure that all future batches are stored under strictly anhydrous conditions. |
Quantitative Stability Data
The rate of hydrolysis is highly dependent on storage conditions. The table below provides illustrative data on the stability of solid this compound under various scenarios over a six-month period.
| Storage Condition | Temperature | Relative Humidity (RH) | % Hydrolysis (Approx.) |
| Ideal: Freezer, Tightly Sealed with Desiccant | -20°C | < 10% | < 0.1% |
| Recommended: Refrigerator, Tightly Sealed with Desiccant | 4°C | < 20% | < 0.5% |
| Acceptable: Room Temp, Tightly Sealed with Desiccant | 25°C | < 30% | 1-2% |
| Poor: Room Temp, Exposed to Ambient Air | 25°C | 60% | > 10% |
Visualized Pathways and Workflows
References
Addressing variability in animal responses to Proline cetyl ester
Disclaimer: Proline cetyl ester is not a widely documented compound in publicly available scientific literature. The information provided in this technical support center is extrapolated from the known biological activities of L-proline, the physicochemical properties of its various ester derivatives, and general principles of pharmacology and animal research. This guide is intended to provide a foundational framework for researchers working with novel proline esters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected physicochemical properties?
This compound is a derivative of the amino acid L-proline. It is formed by an esterification reaction between the carboxylic acid group of proline and the hydroxyl group of cetyl alcohol, a 16-carbon fatty alcohol. This modification is expected to significantly increase the lipophilicity (fat-solubility) of the proline molecule.[1][2] Consequently, this compound is predicted to have low water solubility but good solubility in organic solvents and lipids.[3] This property may enhance its ability to cross cellular membranes, including the blood-brain barrier, compared to L-proline itself.
Q2: What is the potential mechanism of action for this compound?
The mechanism of action is likely twofold:
-
Prodrug Activity: this compound may act as a prodrug.[4][5] Inside the body, enzymes called carboxylesterases can hydrolyze the ester bond, releasing L-proline and cetyl alcohol. The localized increase in L-proline concentration could then exert biological effects.
-
Direct Effects of L-proline: The released L-proline is known to influence several key signaling pathways. It can act as a signaling molecule, activating pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for regulating cell growth, proliferation, survival, and metabolism.
Q3: I am observing high variability in my animal study results. What are the common sources of this inconsistency?
Variability in preclinical animal studies is a common challenge and can stem from multiple sources. These can be broadly categorized into three areas:
-
Compound-Related Factors:
-
Formulation and Stability: Due to its expected lipophilicity, this compound may be difficult to formulate. Inconsistent suspension or emulsion can lead to variable dosing. The compound's stability in the formulation vehicle is also critical; degradation can lead to lower effective doses.
-
Purity: Impurities from the synthesis process can have their own biological effects, contributing to inconsistent outcomes.
-
-
Animal-Related Factors:
-
Genetics: Different strains of mice or rats can have significant variations in metabolism, physiology, and the target pathways being studied.
-
Microbiome: The gut microbiome can influence drug metabolism and the host's physiological state, introducing variability.
-
Health Status and Stress: Underlying health issues or stress from handling and procedures can significantly alter an animal's response to a test compound.
-
-
Procedural Factors:
-
Dosing Accuracy: Inaccurate administration (e.g., improper oral gavage, leakage from injection sites) is a major source of variability.
-
Environmental Conditions: Differences in housing, diet, light cycles, and even noise can affect animal physiology and study results.
-
Experimenter Bias: Lack of blinding and randomization in study design can introduce unintentional bias.
-
Troubleshooting Guides
Guide 1: High Variability in Pharmacokinetic (PK) Data
If you are observing inconsistent plasma concentrations of this compound across animals, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Formulation | 1. Verify the solubility of the compound in the chosen vehicle. 2. Ensure the formulation protocol (e.g., sonication time, temperature) is standardized and followed precisely for every batch. 3. Visually inspect each dose before administration for uniformity. | Lipophilic compounds can be difficult to suspend evenly. Inconsistent formulations lead to animals receiving different effective doses. |
| Dosing Inaccuracy | 1. Refine and standardize the administration technique (e.g., oral gavage, IP injection). 2. Ensure all technicians are trained and proficient in the technique. 3. For oral gavage, confirm proper placement to avoid administration into the lungs. | The route and consistency of administration directly impact absorption and bioavailability. |
| Variable Metabolism | 1. Consider the genetic background of the animal strain. Some strains may have higher or lower expression of carboxylesterases. 2. Analyze for both the parent compound (this compound) and the metabolite (L-proline) in plasma samples. | The rate of hydrolysis from the prodrug to the active molecule can vary between animals, affecting the PK profile. |
| Sample Handling Issues | 1. Standardize blood collection times and procedures. 2. Use the correct anticoagulant and mix samples properly. 3. Process and store plasma samples at the recommended temperature immediately to prevent degradation. | Improper sample handling can lead to the degradation of the analyte before analysis, resulting in artificially low and variable readings. |
Guide 2: Inconsistent or Lack of Efficacy in a Neuroprotection Model
If this compound is not showing the expected neuroprotective effect, or the results are highly variable, use this guide.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Brain Exposure | 1. Perform a PK study to confirm the compound crosses the blood-brain barrier. 2. Measure compound concentrations in both plasma and brain tissue. | A neuroprotective agent must reach its target in the central nervous system at a sufficient concentration to exert its effect. Increased lipophilicity from the cetyl ester should theoretically aid this process. |
| Inappropriate Dosing Regimen | 1. Conduct a dose-response study to identify the optimal therapeutic dose. 2. Evaluate different treatment durations (acute vs. chronic administration). | The neuroprotective effects of some compounds are highly dependent on the dose and the length of treatment. |
| Model-Specific Issues | 1. Ensure the chosen animal model of neurodegeneration (e.g., MCAO for stroke, MPTP for Parkinson's) is robust and consistently induced. 2. Verify the severity of the insult; if it's too severe, a neuroprotective effect may be impossible to detect. | The choice of animal model and the consistency of the injury are critical for observing a therapeutic effect. |
| Timing of Administration | 1. Vary the timing of drug administration (pre-treatment, co-treatment, or post-treatment relative to the neuronal insult). | The therapeutic window for neuroprotective agents can be very narrow. |
Quantitative Data Summary
As no specific data for this compound is available, the following table summarizes key properties of L-proline and related esters to provide a comparative context.
Table 1: Physicochemical Properties of L-Proline and Related Esters
| Compound | Molecular Weight ( g/mol ) | Water Solubility | LogP | Notes |
| L-Proline | 115.13 | Very Soluble (1620 g/L) | -2.5 | The parent amino acid; highly polar. |
| L-Proline methyl ester | 129.16 | Soluble | - | Esterification increases lipophilicity. |
| L-Proline ethyl ester | 143.18 | Soluble | - | Used in peptide synthesis. |
| L-Proline tert-butyl ester | 171.24 | - | - | Improves solubility and bioavailability of proline derivatives. |
| This compound (Predicted) | ~367.6 | Very Low | High | The long C16 cetyl chain will make the molecule highly lipophilic. |
Experimental Protocols
Protocol 1: Preparation and Administration of a Lipophilic Proline Ester Formulation
This protocol provides a general method for preparing a formulation suitable for oral or intraperitoneal administration of a lipophilic compound like this compound.
-
Vehicle Selection: Choose an appropriate vehicle. Common choices for lipophilic compounds include corn oil, sesame oil, or an aqueous solution with a surfactant like Tween 80 or Cremophor EL.
-
Preparation of Oil-Based Formulation (for Oral Gavage): a. Weigh the required amount of this compound in a sterile glass vial. b. Add the calculated volume of corn oil (or other oil). c. Gently warm the mixture to 37°C while vortexing or sonicating until the compound is fully dissolved or forms a uniform suspension. d. Prepare fresh daily and keep mixed during dosing to prevent settling.
-
Preparation of Aqueous Suspension (for IP Injection): a. Weigh the required amount of this compound. b. Prepare a vehicle solution, for example, sterile saline (0.9% NaCl) containing 5% Tween 80. c. Add a small amount of the vehicle to the compound and triturate to form a smooth paste. d. Gradually add the remaining vehicle while vortexing or sonicating to create a fine, uniform suspension.
-
Administration: a. Administer the formulation to the animals using a calibrated syringe and an appropriate gavage needle (for oral) or needle size (for IP). b. The volume should be based on the animal's most recent body weight (e.g., 5-10 mL/kg). c. Ensure consistent administration technique across all animals.
Protocol 2: In Vivo Neuroprotection Assessment in a Rat Model of Focal Cerebral Ischemia (MCAO)
This protocol outlines a standard procedure to assess the neuroprotective effects of a compound in a stroke model.
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Induction of Ischemia (Rt. MCAO): a. Anesthetize the rat (e.g., isoflurane). b. Perform a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). c. Introduce a nylon monofilament suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). d. After a set period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Drug Administration: a. Divide animals into groups: Sham (surgery without occlusion), Vehicle control (MCAO + vehicle), and Treatment groups (MCAO + this compound at various doses). b. Administer the compound or vehicle at a predetermined time point (e.g., immediately after reperfusion) via the chosen route (e.g., IP injection).
-
Neurological Deficit Scoring (24 hours post-MCAO): a. Assess neurological function using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement (48 hours post-MCAO): a. Euthanize the animals and harvest the brains. b. Slice the brain into 2 mm coronal sections. c. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white. d. Quantify the infarct volume using image analysis software.
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the vehicle and treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in infarct volume and neurological score in the treatment group indicates a neuroprotective effect.
Visualizations
Caption: Troubleshooting workflow for addressing variability in animal studies.
Caption: Key signaling pathways potentially activated by L-proline.
Caption: Workflow for an in vivo neuroprotection assessment study.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The preformulation stability studies of a proline prodrug of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Proline Ester Enantiomers
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the chiral separation of proline ester enantiomers. It is intended for researchers, scientists, and drug development professionals working on enantioselective analysis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary techniques for the chiral separation of proline ester enantiomers? A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1][][3][4] HPLC and GC often utilize chiral stationary phases (CSPs) for direct separation or derivatization with a chiral reagent for indirect separation on achiral columns. Capillary electrophoresis typically employs chiral selectors added to the background electrolyte.
Q2: Why is derivatization often necessary for analyzing proline and its esters? A2: Proline and its simple esters often lack a strong chromophore, which makes them difficult to detect using standard UV-Vis detectors in HPLC. Derivatization with reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) introduces a chromophore, enabling sensitive detection. For GC analysis, derivatization is crucial to block polar amine and carboxyl groups, which improves peak shape, increases volatility, and prevents peak tailing.
Q3: How do chiral stationary phases (CSPs) work to separate enantiomers? A3: Enantiomers have identical physical properties except for their interaction with other chiral molecules. CSPs contain a single enantiomer of a chiral selector that is bonded to the support material (e.g., silica). Separation occurs because the two enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different energies of interaction, leading to different retention times. Common CSPs for proline derivatives include those based on polysaccharides (cellulose or amylose derivatives) and cyclodextrins.
Q4: Can the enantiomer elution order be reversed? If so, how? A4: Yes, reversing the elution order can be advantageous, especially for accurately quantifying a minor enantiomer in the presence of a major one. In GC, this can sometimes be achieved by using different derivatizing reagents, such as switching between acetic anhydride and trifluoroacetic anhydride. In HPLC, using a CSP with the opposite chirality (e.g., ZWIX(+) vs. ZWIX(-)) can reverse the elution order. Changing the column temperature can also, in some cases, lead to a reversal of elution order.
Troubleshooting Guide
Poor or No Resolution
Q5: I am not getting any separation between my proline ester enantiomers. What are the common causes? A5: Poor or no resolution is a frequent issue and can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have sufficient stereospecific interactions with your specific proline ester. Polysaccharide-based CSPs are often a good starting point.
-
Suboptimal Mobile Phase: For HPLC, the mobile phase composition is critical. The type and percentage of organic modifier (e.g., ethanol, isopropanol) and additive (e.g., trifluoroacetic acid - TFA) can dramatically affect selectivity. For prolines with carboxyl groups, even a 1% change in ethanol content can significantly alter resolution.
-
Incorrect Temperature: Temperature influences the thermodynamics of the interaction between the analyte and the CSP. Optimizing the column temperature is a key step in method development.
-
Improper Derivatization: If using an indirect method, incomplete or incorrect derivatization can lead to poor results. Ensure the reaction has gone to completion.
Poor Peak Shape (Tailing, Fronting, Splitting)
Q6: My chromatographic peaks are tailing. How can I fix this? A6: Peak tailing is often caused by secondary, unwanted interactions.
-
Active Sites on Column: In GC, underivatized amine groups can interact with the stationary phase, causing tailing. A complete two-step derivatization (esterification followed by acylation) is necessary. In HPLC, free silanol groups on the silica support can cause tailing; adding a modifier like TFA to the mobile phase can help suppress this interaction.
-
Column Contamination: The column inlet may be contaminated with strongly adsorbed sample components. Flushing the column with a strong solvent may resolve the issue.
Q7: My peaks are fronting. What is the likely cause? A7: Peak fronting is most commonly a result of column overload . Injecting too much sample saturates the stationary phase. Try diluting your sample or reducing the injection volume.
Q8: I am observing split peaks for my enantiomers. What could be the problem? A8: Split peaks can arise from several issues:
-
Column Contamination or Damage: The inlet frit of the column may be partially blocked, or the stationary phase bed could be damaged. Consider using a guard column to protect the analytical column.
-
Sample Solvent Issues: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
Incomplete Sample Dissolution: Ensure your sample is fully dissolved and filter it before injection to remove any particulates.
Retention Time Variability
Q9: The retention times for my enantiomers are shifting between runs. What should I check? A9: Unstable retention times usually point to a lack of control over chromatographic conditions.
-
Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as temperature can significantly affect retention.
-
Mobile Phase Composition: If preparing the mobile phase manually, ensure it is consistent from batch to batch. For gradient elution, ensure the pump is mixing solvents accurately.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration is a common cause of drifting retention times.
Key Separation Techniques & Protocols
Gas Chromatography (GC) with Derivatization
GC offers high sensitivity and shorter analysis times compared to HPLC. A two-step derivatization is typically required to improve chromatographic properties and prevent peak tailing.
Experimental Protocol: Derivatization and GC Analysis of Proline
This protocol is adapted from a method for proline, which is directly applicable to its esters with minor modifications.
Part 1: Derivatization
-
Esterification (Methylation): To 1 mg of the proline sample, add 1 mL of 3 N methanolic HCl.
-
Cap the vial tightly and heat at 100 °C for 30 minutes.
-
Allow the mixture to cool and then evaporate the solvent to dryness. Gentle heating can be applied if liquid remains.
-
Acylation (Acetylation): Dissolve the dried residue from the previous step in 1 mL of methylene chloride.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 10 minutes.
-
After cooling, the sample is ready for GC injection.
Part 2: GC Conditions
-
Column: CHIRALDEX G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)
-
Oven Temperature: 110 °C (Isothermal)
-
Carrier Gas: Helium at a constant pressure of 14.7 psig
-
Injector: Split injection (100:1 split ratio) at 250 °C
-
Detector: Flame Ionization Detector (FID) at 250 °C
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for chiral separations. For proline esters, methods often involve derivatization to add a UV-active group, followed by separation on either a chiral or an achiral column.
Experimental Protocol 1: NP-HPLC with NBD-Cl Derivatization
This method uses a fluorescent reagent, NBD-Cl, to derivatize proline, making it detectable at 465 nm. The resulting diastereomers are then separated on a chiral column.
-
Derivatization:
-
Prepare a 3 mg/mL solution of NBD-Cl (4-chloro-7-nitrobenzofurazan) in ethanol.
-
Prepare a solution of your proline ester sample in ethanol.
-
Mix the sample solution with the NBD-Cl solution and allow them to react. The reaction creates a UV-active adduct.
-
-
HPLC Conditions:
-
Column: CHIRALPAK-IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in ethanol
-
Flow Rate: 0.6 mL/min
-
Detection: UV at 465 nm
-
Column Temperature: Ambient
-
Experimental Protocol 2: RP-HPLC with Marfey's Reagent
This method uses Marfey's reagent to form diastereomers that can be separated on a standard achiral C18 column.
-
Derivatization:
-
Prepare a 5 mg/mL solution of Marfey's reagent in acetonitrile.
-
Prepare a solution of your prolinamide sample (e.g., 2.0 mg/mL).
-
Mix 500 µL of the sample solution with 500 µL of the derivatizing reagent solution in a vial.
-
Seal the vial and heat at 65 °C for one hour.
-
Cool the sample to room temperature and add 250 µL of 1 M HCl.
-
Take 300 µL of this solution and dilute with 700 µL of diluent (Water:Acetonitrile, 50:50 v/v). The sample is ready for injection.
-
-
HPLC Conditions:
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5.0 µm)
-
Mobile Phase: A mixture of buffer and acetonitrile (78:22 v/v). The buffer is prepared by dissolving 3.0 mL of Triethylamine in 1000 mL of water and adjusting the pH to 6.0 with o-phosphoric acid.
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 335 nm
-
Injection Volume: 10 µL
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent. Chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Conceptual Protocol: CE with a Chiral Selector
-
Selector Choice: Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acids in CE. Antibiotics like vancomycin can also be effective.
-
Background Electrolyte (BGE) Preparation: Prepare a buffer at a suitable pH (e.g., 20 mM ammonium acetate at pH 5.0). Dissolve the chosen chiral selector (e.g., 2.5 mM vancomycin) in the buffer.
-
Capillary Conditioning: Condition a new capillary by flushing it sequentially with 1 M NaOH, water, and finally the BGE.
-
Sample Injection: Inject the sample using either hydrodynamic or electrokinetic injection.
-
Separation: Apply a high voltage across the capillary. The enantiomers will separate based on their differential interaction with the chiral selector, leading to different electrophoretic mobilities.
-
Detection: On-column detection is typically performed using a UV detector.
Quantitative Data Summary
The following tables summarize performance data from various published methods for the chiral separation of proline derivatives.
Table 1: Comparison of HPLC Derivatization Methods for Proline Enantiomers
| Parameter | Method 1: NBD-Cl Derivatization | Method 2: Marfey's Reagent |
| Technique | Normal-Phase HPLC | Reverse-Phase HPLC |
| Column | CHIRALPAK-IA (Chiral) | Hypersil BDS C18 (Achiral) |
| Detection (λmax) | 465 nm | 335 nm |
| Retention Time (D-isomer) | 6.72 min | 22.82 min |
| Retention Time (L-isomer) | 9.22 min | 18.4 min |
| Resolution (Rs) | > 1.5 | 5.8 |
| Limit of Detection (LOD) | 0.6 ppm | 0.075% |
| Limit of Quantification (LOQ) | 2 ppm | 0.15% |
Table 2: GC Separation of N-TFA-DL-Proline Amide Derivatives
| Amide Form | Retention Time (D-isomer) | Retention Time (L-isomer) | Separation Factor (α) |
| Isopropylamide | 7.9 min | 8.9 min | 1.127 |
| Propylamide | 13.9 min | 15.6 min | 1.122 |
| Butylamide | 19.5 min | 22.0 min | 1.128 |
| Hexylamide | 40.9 min | 45.9 min | 1.122 |
Data obtained on a chiral stationary phase, retention times measured from the solvent peak.
Visual Guides
The following diagrams illustrate common workflows in chiral separation analysis.
Caption: General workflow for chiral separation method development.
Caption: Troubleshooting logic for poor chiral separation.
References
Technical Support Center: Enhancing the Stability of Proline Cetyl Ester Formulations for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proline cetyl ester formulations. The information is designed to address common stability challenges encountered during in vivo studies.
Disclaimer: this compound is a specialized compound with limited publicly available stability and formulation data. The guidance provided herein is based on established principles for long-chain fatty acid ester prodrugs and related proline derivatives. Researchers should perform their own stability studies to validate these recommendations for their specific formulations.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound?
While specific experimental data for this compound is scarce, its structure as an ester of proline with cetyl alcohol (a 16-carbon fatty alcohol) suggests it is a highly lipophilic and poorly water-soluble compound. This is a common characteristic of long-chain fatty acid ester prodrugs, which are often designed to enhance lymphatic absorption and improve bioavailability.[1][2] The solubility is expected to be low in aqueous buffers and higher in organic solvents and lipid-based excipients.
Q2: What are the primary degradation pathways for this compound?
Ester-containing compounds like this compound are susceptible to two primary degradation pathways, especially in a biological environment:
-
Hydrolysis: This is the most common degradation route for ester prodrugs.[2] The ester bond can be cleaved by chemical hydrolysis (catalyzed by acid or base) or, more significantly in vivo, by enzymatic hydrolysis mediated by esterases present in plasma and tissues.[3][4]
-
Oxidation: While the proline ring itself is relatively stable, the long cetyl chain could be susceptible to oxidation, particularly if impurities that can catalyze oxidation are present.
Q3: How can I improve the physical stability of my this compound formulation and prevent precipitation?
Given its expected low aqueous solubility, precipitation is a significant risk. Here are some strategies to maintain a stable solution or suspension:
-
Co-solvents: Employing a co-solvent system can increase the solubility of this compound. Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Surfactants and Emulsifiers: For aqueous formulations, non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers can be used to create stable micelles or emulsions that encapsulate the lipophilic drug.
-
Lipid-Based Formulations: Formulating this compound in oils (e.g., sesame oil, medium-chain triglycerides) or as a self-emulsifying drug delivery system (SEDDS) can significantly improve its solubility and physical stability. Long-chain fatty acid prodrugs are often well-suited for lipid-based delivery.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution with aqueous media (e.g., for injection). | Low aqueous solubility of the compound. | - Increase the concentration of co-solvents or surfactants in the formulation.- Formulate as a nanoemulsion or a self-microemulsifying drug delivery system (SMEDDS).- Conduct solubility studies in various biocompatible solvents and excipients to identify a more suitable vehicle. |
| Loss of potency over time, especially in aqueous solution or plasma samples. | Hydrolysis of the ester bond. | - pH Control: Adjust the pH of the formulation to a range where ester hydrolysis is minimized (typically slightly acidic for many esters).- Esterase Inhibitors: For in vitro sample analysis, add esterase inhibitors such as sodium fluoride or diisopropyl fluorophosphate (DFP) to plasma samples to prevent enzymatic degradation.- Storage Conditions: Store stock solutions and formulations at low temperatures (2-8 °C or -20 °C) to slow down the rate of hydrolysis. |
| Formation of unknown impurities during storage. | Oxidation or other degradation pathways. | - Antioxidants: Include antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol in the formulation, especially if it is lipid-based.- Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.- Inert Atmosphere: Protect the formulation from light and store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
| Inconsistent in vivo results (high variability in pharmacokinetics). | Poor formulation stability leading to variable drug release and absorption, or rapid in vivo hydrolysis. | - Optimize the formulation to ensure homogeneity and stability.- Consider formulations that protect the ester from premature hydrolysis in the bloodstream, such as encapsulation in nanoparticles or liposomes.- Investigate the rate of enzymatic hydrolysis in plasma from the animal species being used for the in vivo study, as esterase activity can vary significantly between species. |
Experimental Protocols
Protocol 1: Preliminary Assessment of Chemical Stability (Forced Degradation)
Forced degradation studies are essential to understand the degradation pathways of a new chemical entity.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).
-
Photostability: Expose the solid compound and a solution to UV and visible light.
-
-
Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Quantify the remaining parent compound and monitor the formation of degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the proline amide bond) or Mass Spectrometry (MS) for higher sensitivity and identification of degradation products.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C.
This method should be validated for specificity, linearity, accuracy, and precision.
Visualizations
Logical Workflow for Troubleshooting this compound Formulation Instability
References
- 1. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential neurotoxic effects of high-dose Proline cetyl ester
Lack of Specific Data on Proline Cetyl Ester Neurotoxicity
A comprehensive search of publicly available scientific literature and databases has yielded no specific information on the neurotoxic effects of high-dose this compound. As such, it is not possible to provide a detailed and accurate technical support center with troubleshooting guides, FAQs, and validated experimental protocols specifically for this compound without resorting to speculation. The creation of such materials without supporting data would be scientifically unsound and potentially hazardous for researchers.
While there is no direct information on this compound, we can provide a hypothetical framework for approaching the neurotoxicity of a novel compound based on the known effects of its constituent parts (proline and esters) and related molecules. The following information is for educational purposes only and should not be taken as a guide for working with this compound. Any research on a novel compound should be preceded by a thorough, compound-specific safety assessment and the development of tailored experimental protocols.
Hypothetical Considerations for Investigating Neurotoxicity
Should a researcher need to investigate the potential neurotoxic effects of a novel proline ester, they might consider mechanisms known to be associated with high concentrations of proline and other neurotoxic esters.
1. Proline-Related Excitotoxicity:
High concentrations of L-proline have been shown to be excitotoxic, causing non-selective destruction of pyramidal and granule cells in the hippocampus.[1] This toxic action may be related to the neurological and cognitive deficits seen in hyperprolinemia.[1]
-
Potential Issue: Cell death in neuronal cultures treated with high doses of a proline-based compound.
-
Troubleshooting:
-
Co-administration with an excitatory amino acid antagonist: The neurotoxic effects of L-proline can be markedly reduced by co-administration of an antagonist like kynurenate.[1] This could be a first step in determining if the observed toxicity is mediated by excitatory pathways.
-
Dose-response analysis: A thorough dose-response curve is essential to determine the threshold for toxicity.
-
Control compounds: Comparing the effects to L-proline and D-proline could provide insight into the stereospecificity of the toxic effect.[1]
-
2. Protein Misfolding and ER Stress (Analogous to Proline Analogs):
Toxic proline analogs, such as azetidine-2-carboxylic acid (AZE), can be misincorporated into proteins in place of proline.[2] This leads to protein misfolding, triggering the unfolded protein response (UPR) and causing endoplasmic reticulum (ER) stress, which can ultimately lead to apoptosis.
-
Potential Issue: Increased markers of ER stress (e.g., ATF4, ATF6, PERK, XBP1) and apoptosis in treated cells.
-
Troubleshooting:
-
Co-treatment with L-proline: For toxic analogs like AZE, co-administration of L-proline can prevent the toxic effects by outcompeting the analog for incorporation into proteins. This could be a diagnostic experiment.
-
Proteomics analysis: Mass spectrometry could be used to determine if the novel compound is being incorporated into newly synthesized proteins.
-
Western blotting for UPR markers: Assess the activation of key proteins in the UPR pathway.
-
3. General Ester-Related Neurotoxicity:
While chemically distinct from this compound, organophosphorus esters are a well-studied class of neurotoxic compounds. Their mechanisms can include inhibition of acetylcholinesterase and other non-cholinergic pathways that can interfere with neurodevelopmental processes. While the cetyl ester in "this compound" is unlikely to act via the same mechanisms as organophosphorus esters, it is a reminder that the ester functional group can be a site of metabolic activity or interaction with biological targets.
-
Potential Issue: Unexplained neurotoxic effects not attributable to proline-like mechanisms.
-
Troubleshooting:
-
Broad-spectrum assays: A panel of assays to assess general cellular health, including mitochondrial function, oxidative stress, and membrane integrity, would be necessary.
-
Metabolite analysis: Investigate whether the compound is metabolized and if any of the resulting metabolites are toxic.
-
General Experimental Workflow for a Novel Compound
For any new compound like this compound, a tiered approach to assessing neurotoxicity is recommended. The following diagram outlines a general, hypothetical workflow.
Caption: A general workflow for assessing the neurotoxicity of a novel compound.
Frequently Asked Questions (Hypothetical)
Q1: My neuronal cell culture shows significant cell death after treatment with my novel proline ester. What is the first thing I should check?
A1: The first step is to confirm the dose-response relationship. Run a detailed concentration curve to determine the EC50 for toxicity. Concurrently, you could perform a simple competition experiment by co-incubating with a high concentration of L-proline to see if the toxicity is mitigated. This can provide an early indication of whether the mechanism is related to proline pathways.
Q2: I suspect my compound is causing ER stress. What is a straightforward experiment to test this?
A2: A good starting point is to perform Western blot analysis for key markers of the Unfolded Protein Response (UPR), such as p-PERK, ATF4, and the spliced form of XBP1. An increase in these markers is a strong indicator of ER stress.
Disclaimer: This information is provided for illustrative purposes and is based on general principles of neurotoxicology and data from related compounds. It is not a substitute for a compound-specific investigation and safety assessment. Researchers should always consult relevant safety data sheets and conduct a thorough risk assessment before handling any new chemical compound.
References
Validation & Comparative
Comparing the amnestic potency of Proline cetyl ester with other proline derivatives
A detailed examination of proline cetyl ester and other proline analogs reveals a fascinating, albeit complex, landscape of amnestic (memory-disrupting) potential. While direct comparative studies are limited, existing research provides valuable insights into the structure-activity relationships and potential mechanisms underlying the memory-modulating effects of these compounds. This guide synthesizes the available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Amnestic Potency
Proline and its derivatives have demonstrated a range of effects on memory, from the nootropic (memory-enhancing) properties of compounds like GVS-111 (Noopept) to the amnestic effects of this compound and other analogs.[1] The amnestic potency appears to be closely linked to the modulation of the glutamatergic system, a key pathway in learning and memory.
| Compound | Amnestic Effect | Potency (Relative) | Proposed Mechanism of Action | Animal Model |
| This compound | Induces "deep amnesia" | High (Qualitative) | Not fully elucidated, but likely involves proline's known effects on the glutamatergic system. The cetyl ester group enhances lipophilicity, potentially increasing blood-brain barrier penetration.[2] | Rats |
| L-Proline | Induces amnesia | Moderate | Inhibition of glutamate release.[3] | Chicks, Rats |
| DL-3,4-dehydroproline | Induces amnesia | Higher than L-proline | Inhibition of glutamate release.[3] | Chicks, Mice |
| L-prolyl-L-proline | Induces amnesia | High | Significant inhibition of glutamate release.[3] | Chicks |
Experimental Protocols
The following are summaries of the key experimental methodologies cited in the literature for assessing the amnestic effects of proline derivatives.
Conditioned Avoidance Task (for this compound)
This behavioral paradigm is used to assess memory in rodents.
-
Apparatus: A shuttle box with two compartments separated by a door. One compartment is equipped to deliver a mild foot shock.
-
Training: A rat is placed in one compartment. A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (a mild foot shock). The rat can avoid the shock by moving to the other compartment within a certain timeframe after the conditioned stimulus is presented.
-
Drug Administration: this compound is administered systemically (intraperitoneally) before or after the training session.
-
Testing: At a later time point (e.g., 24 hours), the rat is placed back in the apparatus, and the conditioned stimulus is presented.
-
Measurement: Amnesia is measured by the failure of the rat to avoid the shock by moving to the other compartment upon presentation of the conditioned stimulus, indicating a deficit in the memory of the learned association. The effect of this compound was shown to be reversed by the nootropic agent piracetam.
Glutamate Release Inhibition Assay (for L-proline, DL-3,4-dehydroproline, and L-prolyl-L-proline)
This in vitro assay measures the effect of compounds on the release of the neurotransmitter glutamate from brain tissue.
-
Tissue Preparation: Brain slices (e.g., from neonatal chick) are prepared and incubated in a physiological salt solution.
-
Incubation: The brain slices are incubated with low concentrations of the test compounds (L-proline, DL-3,4-dehydroproline, or L-prolyl-L-proline).
-
Depolarization: The release of glutamate is stimulated by inducing depolarization of the neurons, for example, by the application of 45 mM potassium chloride (K+).
-
Sample Collection: The extracellular fluid (efflux material) is collected before and after stimulation.
-
Glutamate Quantification: The concentration of glutamate in the collected samples is determined.
-
Analysis: The degree of inhibition of glutamate release by the test compounds is calculated by comparing the glutamate levels in the presence and absence of the compounds. The study found that the degree of glutamate inhibition correlated with the amnestic potency of these substances.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating the amnestic properties of proline derivatives.
Caption: Proposed mechanism of proline derivative-induced amnesia.
Caption: Workflow for in vivo assessment of amnestic potency.
References
- 1. Brain glutamate inhibition and amnesia: evidence provided by proline analog action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amnestic effect of L-proline does not depend upon inhibition of brain protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antagonism of piracetam with proline in relation to mnestic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
Proline Cetyl Ester vs. Scopolamine: A Comparative Analysis of Amnestic Agents
A comprehensive guide for researchers and drug development professionals on the mechanisms and experimental data of two distinct amnestic compounds.
In the landscape of neuroscience research and drug development, the use of amnestic agents is crucial for modeling cognitive deficits and evaluating the efficacy of nootropic compounds. Scopolamine, a well-characterized muscarinic antagonist, has long been the gold standard for inducing memory impairment in experimental settings. However, the exploration of alternative amnestic agents with different mechanisms of action is vital for a more comprehensive understanding of memory processes and the development of novel therapeutics. This guide provides a detailed comparison of proline cetyl ester and scopolamine, presenting available experimental data, outlining methodological protocols, and visualizing key pathways.
At a Glance: this compound vs. Scopolamine
| Feature | This compound | Scopolamine |
| Primary Mechanism of Action | Putative Glutamate Antagonist (based on proline analogs) | Non-selective Muscarinic Acetylcholine Receptor Antagonist |
| Primary Neurotransmitter System Affected | Glutamatergic System (inferred) | Cholinergic System |
| Established as an Amnestic Model | No | Yes |
| Supporting Experimental Data | Limited to proline and its analogs | Extensive in human and animal models |
| Commonly Used Behavioral Assays | Not Specified | Morris Water Maze, Novel Object Recognition, Passive Avoidance |
Scopolamine: The Cholinergic Antagonist Model
Scopolamine is a tropane alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] By blocking these receptors, scopolamine inhibits the action of the neurotransmitter acetylcholine, which plays a critical role in learning and memory formation.[2][3] This disruption of the cholinergic system leads to well-documented impairments in short-term memory, memory acquisition, and learning.
The amnestic effects of scopolamine are widely utilized to create animal models of cognitive impairment, particularly for screening potential treatments for neurodegenerative diseases like Alzheimer's disease.
Signaling Pathway of Scopolamine-Induced Amnesia
Scopolamine's primary action is the blockade of muscarinic acetylcholine receptors (M1-M5 subtypes) in the central nervous system. This interferes with downstream signaling cascades that are essential for synaptic plasticity and memory encoding.
References
Piracetam's Counterstrike: A Comparative Analysis of its Antagonistic Effect on Proline Cetyl Ester-Induced Amnesia
For Immediate Release
A deep dive into the antagonistic properties of the nootropic drug piracetam reveals a significant capacity to reverse amnesia induced by proline cetyl ester. This guide provides a comprehensive comparison, supported by experimental evidence, for researchers and professionals in drug development and neuroscience.
This publication outlines the experimental foundation for validating piracetam's effectiveness against a specific model of chemically-induced memory loss. By examining the available data and plausible mechanistic pathways, we offer a framework for understanding this pharmacological interaction.
Executive Summary of Findings
Experimental models demonstrate that this compound is a potent inducer of amnesia in rodents, observable through conditioned avoidance performance tasks. The administration of piracetam has been shown to abolish these amnestic effects. The structural similarity between the cyclic portion of piracetam and the amino acid proline suggests a competitive antagonism at a yet-to-be-fully-elucidated receptor or pathway. While the primary research was conducted some time ago, the findings remain a cornerstone in understanding the complex interplay of nootropics and memory-disrupting agents.
Comparative Performance Data
| Treatment Group | Key Performance Indicator | Expected Outcome | Interpretation |
| Control (Saline) | % Avoidance Responses | High (e.g., 80-90%) | Normal learning and memory. |
| This compound | % Avoidance Responses | Low (e.g., 20-30%) | Induction of amnesia; failure to recall the learned avoidance task. |
| Piracetam + this compound | % Avoidance Responses | High (e.g., 75-85%) | Piracetam antagonizes the amnestic effect of this compound. |
| Piracetam Alone | % Avoidance Responses | High (e.g., 80-90%) | Piracetam itself does not impair baseline learning and memory. |
| Alternative Nootropic (e.g., Sodium Hydroxybutyrate) + this compound | % Avoidance Responses | Low (e.g., 20-30%) | Not all nootropics exhibit the same antagonistic effect on this specific amnesia model. |
Experimental Protocols
The validation of piracetam's antagonistic effect on this compound-induced amnesia is primarily based on a conditioned avoidance response (CAR) paradigm in rats.
Conditioned Avoidance Response (CAR) Test
Objective: To assess the ability of an animal to learn and remember to avoid an aversive stimulus.
Apparatus: A shuttle box divided into two compartments with a connecting opening. The floor of the box is a grid capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), a mild footshock, are used.
Procedure:
-
Acquisition (Training) Phase:
-
A rat is placed in one compartment of the shuttle box.
-
The CS is presented for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered. This is recorded as an "avoidance response."
-
If the rat does not move to the other compartment during the CS presentation, the US (e.g., 0.5 mA footshock) is delivered for a short duration (e.g., 5 seconds) concurrently with the CS. The rat can escape the shock by moving to the other compartment.
-
Trials are repeated with an inter-trial interval (e.g., 60 seconds) for a set number of trials (e.g., 30-50).
-
-
Amnesia Induction and Treatment:
-
This compound is administered systemically (intraperitoneally) to induce amnesia.
-
Piracetam is administered to the treatment group, typically prior to the administration of the amnestic agent.
-
-
Retention (Testing) Phase:
-
24 hours after the acquisition phase, the rat is returned to the shuttle box.
-
The CS is presented for the same number of trials as in the acquisition phase, but without the US.
-
The number of avoidance responses is recorded. A significant decrease in avoidance responses in the amnesia-induced group compared to the control group indicates amnesia. A restoration of avoidance responses in the piracetam-treated group demonstrates the antagonistic effect.
-
Visualizing the Experimental Workflow and Proposed Mechanism
The following diagrams illustrate the experimental process and the hypothesized mechanism of action.
Experimental Workflow for CAR Task.
Hypothesized Competitive Antagonism.
Discussion of Mechanism
The antagonistic relationship between piracetam and this compound is believed to stem from their structural similarities. This compound, due to its lipophilic cetyl group, can effectively cross the blood-brain barrier. It is hypothesized that proline acts as an endogenous amnestic factor, possibly by interfering with glutamatergic neurotransmission, which is critical for learning and memory.
Piracetam, a cyclic derivative of GABA, shares a pyrrolidone ring structure with proline. This structural resemblance likely allows piracetam to compete with this compound for the same binding sites on neuronal membranes or receptors.[1] By competitively inhibiting the binding of this compound, piracetam prevents the downstream signaling cascade that leads to amnesia, thereby preserving normal memory function.
Piracetam is also known to modulate glutamatergic systems, specifically enhancing the function of AMPA receptors, which could be another facet of its anti-amnestic properties.[2] Furthermore, its ability to improve membrane fluidity may facilitate more efficient synaptic transmission, contributing to its overall cognitive-enhancing effects.
Conclusion
Disclaimer: This document is intended for a scientific audience and is based on available research. The experimental protocols are generalized and should be adapted and approved according to institutional guidelines.
References
Enhancing Brain Delivery: A Comparative Analysis of Proline Ester Permeability Across the Blood-Brain Barrier
For Immediate Release
A critical challenge in the treatment of central nervous system (CNS) disorders is the effective delivery of therapeutic agents across the highly selective blood-brain barrier (BBB). The prodrug approach, which involves chemically modifying a drug to enhance its transport characteristics, has emerged as a promising strategy. Among these modifications, the use of proline and other amino acid esters has garnered significant interest due to their potential to leverage endogenous amino acid transporters at the BBB. This guide provides a comparative overview of the BBB permeability of different ester prodrugs, supported by experimental data and detailed methodologies, to aid researchers in the design and evaluation of novel CNS-targeted therapies.
Quantitative Comparison of Ester Prodrug Permeability
The efficacy of an ester prodrug strategy is best evaluated by comparing the brain uptake of the parent drug following administration of different prodrugs. A key metric for this comparison is the brain-to-serum concentration ratio, often determined through pharmacokinetic studies.
| Compound Administered | Mean AUC (0-8h) in Brain (ng·h/g) | Mean AUC (0-8h) in Serum (ng·h/mL) | Brain/Serum AUC Ratio | Fold Increase in Brain/Serum Ratio vs. Sobetirome |
| Sobetirome | 18.8 | 940 | 0.02 | 1.0 |
| Ethanolamine Ester Prodrug 11 | 35.8 | 716 | 0.05 | 2.5 |
Data adapted from a study by Ferrara et al. on sobetirome prodrugs.[1]
This data clearly demonstrates that the ethanolamine ester prodrug led to a 2.5-fold increase in the brain-to-serum ratio of sobetirome compared to the administration of the parent drug itself, indicating significantly enhanced BBB permeability.[1]
Experimental Protocols
The assessment of BBB permeability is crucial for the development of CNS drugs. Both in vivo and in vitro methods are employed to quantify the extent of brain penetration.
In Vivo Pharmacokinetic Study in Mice
This protocol is based on the methodology used to evaluate the sobetirome ester prodrugs.[1]
Objective: To determine the concentration-time profiles of the parent drug in the brain and serum following administration of the parent drug or its ester prodrugs.
Animals: Male C57Bl/6 mice.
Procedure:
-
Dosing: Administer an equimolar dose of the parent drug or prodrug (e.g., 1.5 µmol/kg) via intraperitoneal injection.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours) post-administration, collect blood samples via cardiac puncture. Euthanize the animals and harvest the brains.
-
Sample Processing:
-
Serum: Allow blood to clot and then centrifuge to separate the serum.
-
Brain: Homogenize the brain tissue in an appropriate buffer.
-
-
Drug Quantification: Analyze the concentration of the parent drug in the serum and brain homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the mean drug concentration in the brain and serum against time to generate pharmacokinetic profiles. Calculate the Area Under the Curve (AUC) for both brain and serum to determine the brain/serum AUC ratio.
In Vitro Blood-Brain Barrier Model: Caco-2 Permeability Assay
In vitro models, such as the Caco-2 cell monolayer, are widely used for screening the permeability of compounds.[2] While originally a model for the intestinal barrier, its properties can be indicative of membrane permeability in general.
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and analytical standards
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
Add the test compound at a known concentration to the apical (donor) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and fresh buffer to the donor side.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
Visualizing the Prodrug Strategy and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proline ester prodrug transport across the BBB.
Caption: Workflow for assessing BBB permeability.
References
Evaluating the Specificity of Proline Cetyl Ester as a Piracetam Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Proline cetyl ester as a specific antagonist to the nootropic agent piracetam. The analysis is based on available preclinical data and aims to objectively present its performance, supported by experimental evidence. This document summarizes the current understanding of the antagonistic relationship between these two molecules, details relevant experimental methodologies, and visualizes the proposed mechanisms of action.
Introduction: The Basis of Antagonism
Piracetam, a cyclic derivative of GABA, is a well-known nootropic agent recognized for its cognitive-enhancing effects. Its mechanism of action is multifaceted, involving the modulation of cholinergic and glutamatergic neurotransmitter systems, enhancement of cell membrane fluidity, and positive modulation of AMPA receptors.[1][2] this compound, a lipophilic derivative of the amino acid proline, has been investigated as a potential antagonist to piracetam. The rationale for this antagonism stems from the structural similarity between the pyrrolidone ring of piracetam and the pyrrolidine ring of proline.[3] It is hypothesized that this structural mimicry allows this compound to competitively interfere with the binding sites or downstream signaling pathways of piracetam.
The lipophilic cetyl group was added to the proline molecule to enhance its ability to cross the blood-brain barrier, thereby allowing for systemic administration to investigate its effects on the central nervous system.[3]
Comparative Data: this compound vs. Other Nootropic Modulators
Currently, there is a significant lack of quantitative data directly comparing the antagonistic potency of this compound with other specific piracetam antagonists. The primary study identifying this compound's antagonistic effect did not provide dose-response curves or an ED50 value for its amnestic effect, which would be crucial for a precise quantitative comparison. Furthermore, the scientific literature does not offer other compounds that have been specifically developed and evaluated as direct piracetam antagonists.
The available data is qualitative, demonstrating that this compound can induce amnesia that is reversible by piracetam.[3] This section will be updated as more quantitative and comparative studies become available.
Table 1: Qualitative Comparison of this compound and Piracetam Effects
| Feature | This compound | Piracetam | Reference |
| Primary Effect | Amnestic (induces memory loss) | Nootropic (enhances cognitive function) | |
| Interaction | Antagonizes the effects of piracetam | Reverses the amnestic effects of this compound | |
| Proposed Mechanism | Competitive antagonism due to structural similarity to the pyrrolidone ring of piracetam | Positive allosteric modulator of AMPA receptors, enhances membrane fluidity, modulates cholinergic and glutamatergic systems |
Experimental Protocols
The primary experimental model used to demonstrate the antagonistic relationship between this compound and piracetam is the Conditioned Avoidance Response (CAR) test in rats. This behavioral paradigm is widely used to assess learning and memory.
Conditioned Avoidance Response (CAR) Test
Objective: To evaluate the effect of a substance on the acquisition and retention of a learned avoidance behavior.
Apparatus: A shuttle box consisting of two compartments separated by a door or a hurdle. The floor of the box is typically a grid capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.
General Procedure:
-
Habituation: The animal is placed in the shuttle box and allowed to explore both compartments freely for a set period.
-
Acquisition Training:
-
A trial begins with the presentation of the conditioned stimulus (CS).
-
After a short delay (e.g., 5-10 seconds), the unconditioned stimulus (US) is delivered through the floor grid of the compartment the animal is in.
-
The animal can avoid the US by moving to the other compartment before the shock is delivered (avoidance response).
-
If the animal does not move before the US, it will typically escape the shock by moving to the other compartment (escape response).
-
The inter-trial interval is the time between the end of one trial and the beginning of the next.
-
Multiple trials are conducted in a session.
-
-
Drug Administration:
-
In the context of evaluating this compound as a piracetam antagonist, this compound would be administered intraperitoneally before the acquisition training to assess its effect on learning.
-
To test the reversal of this effect, piracetam would be administered prior to the this compound.
-
-
Retention Test:
-
Typically performed 24 hours after the acquisition training.
-
The animal is placed back in the shuttle box, and the CS is presented without the US.
-
The number of avoidance responses is recorded to assess memory retention.
-
Data Analysis: The primary measures are the number of avoidance responses, escape responses, and failures to respond. A significant decrease in avoidance responses in the drug-treated group compared to the control group indicates an amnestic effect.
Mandatory Visualizations
Proposed Signaling Pathway of Piracetam
Piracetam's mechanism of action is not fully elucidated but is known to involve multiple pathways that enhance neuronal function and plasticity. The following diagram illustrates some of the key proposed signaling pathways influenced by piracetam.
References
A Tale of Two Compounds: Proline-Rich Polypeptides and Diazepam's Contrasting Effects on Memory
For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological agents on memory is paramount. This guide provides a comparative analysis of the behavioral effects of a proline-rich polypeptide complex (often referred to as Colostrinin) and the well-known benzodiazepine, diazepam. While initial inquiries into "Proline cetyl ester" yielded limited specific research on its memory effects, the closely related proline-rich polypeptides present a compelling contrast to diazepam's amnestic properties.
Initial literature searches for "this compound" revealed it to be described as a piracetam antagonist, suggesting a potential for memory impairment; however, dedicated behavioral studies on this specific ester are scarce. In contrast, the proline-rich polypeptide (PRP) complex, a constituent of colostrum, has been the subject of multiple studies, demonstrating potential cognitive-enhancing and neuroprotective effects. This guide will therefore focus on the comparative behavioral effects on memory between this PRP complex and diazepam, a compound widely recognized for its memory-impairing side effects.
At a Glance: Contrasting Impacts on Memory
| Feature | Proline-Rich Polypeptide Complex (Colostrinin) | Diazepam |
| Primary Effect on Memory | Cognitive enhancement, stabilization of cognitive function. | Memory impairment (amnesia).[1][2][3] |
| Clinical Application | Investigated for Alzheimer's disease and age-related cognitive decline.[4][5] | Anxiolytic, anticonvulsant, muscle relaxant. |
| Mechanism of Action (Postulated) | Modulates gene expression related to amyloid-beta precursor protein, Tau phosphorylation, and oxidative stress. | Positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission. |
| Subject Population in Studies | Primarily individuals with Alzheimer's disease or age-related cognitive decline; animal models of neurodegeneration. | Healthy volunteers, patients with anxiety, and various animal models. |
In-Depth Analysis of Behavioral Effects
Proline-Rich Polypeptide Complex (Colostrinin): A Potential Cognitive Enhancer
Clinical and preclinical studies on the proline-rich polypeptide complex, commercially known as Colostrinin, suggest a beneficial role in cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer's.
In a double-blind, placebo-controlled study involving patients with Alzheimer's disease, oral administration of Colostrinin was associated with improvement in 8 out of 15 patients, while the remaining 7 showed stabilization of the disease. In contrast, no patients in the placebo group showed improvement. Another clinical trial demonstrated a stabilizing effect of Colostrinin on cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive portion (ADAS-cog).
Animal studies further support these findings. In a rat model of Alzheimer's disease induced by amyloid-β injection, treatment with a proline-rich peptide was shown to restore the suppressed electrical activity of hippocampal neurons to normal levels. Research also indicates that PRP can improve cognitive activity and behavior in aged rats.
Diazepam: A Well-Documented Amnestic Agent
Diazepam, a widely prescribed benzodiazepine, is well-known for its anterograde amnestic effects, impairing the formation of new memories.
Studies in healthy human volunteers have consistently demonstrated that a single oral dose of diazepam produces significant memory impairment in both immediate and delayed free recall tasks. This impairment is primarily attributed to a deficit in the acquisition of new information rather than an accelerated rate of forgetting. Research on patients prescribed diazepam for anxiety or insomnia also revealed detrimental effects on both short-term and long-term memory.
Animal models have corroborated these findings. In rats, diazepam administration has been shown to produce a deficit in discrimination performance in a nonmatching-to-sample task. Studies using various maze tasks have also demonstrated that diazepam can impair the acquisition process, leading to an increase in errors.
Experimental Protocols: A Methodological Overview
Proline-Rich Polypeptide (Colostrinin) Studies
A common experimental design in clinical trials investigating Colostrinin for Alzheimer's disease involves a double-blind, placebo-controlled methodology.
-
Participants: Patients diagnosed with mild to moderate Alzheimer's disease.
-
Intervention: Oral administration of Colostrinin (e.g., 100 µg per tablet) or a placebo, often on an alternating day schedule for a defined period (e.g., 3 weeks on, 2 weeks off, repeated over several cycles).
-
Outcome Measures: Standardized cognitive assessment tools such as the Alzheimer's Disease Assessment Scale-cognitive portion (ADAS-cog), Mini-Mental State Examination (MMSE), and Instrumental Activities of Daily Living (IADL) scale.
Preclinical studies in animal models of Alzheimer's disease often involve the following:
-
Animal Model: Induction of Alzheimer's-like pathology, for instance, through intracerebroventricular (ICV) injection of amyloid-β peptides in rats.
-
Intervention: Administration of the proline-rich peptide complex.
-
Outcome Measures: Behavioral tests to assess learning and memory, and electrophysiological recordings to measure neuronal activity and synaptic plasticity in brain regions like the hippocampus.
Diazepam Studies
Research investigating the amnestic effects of diazepam typically employs controlled study designs with healthy volunteers or specific patient populations.
-
Participants: Healthy adult volunteers or patients with anxiety disorders.
-
Intervention: Administration of a single oral dose of diazepam (e.g., 5-20 mg) or placebo.
-
Outcome Measures: A battery of memory tests assessing different aspects of memory, such as free recall (immediate and delayed), recognition memory, and working memory tasks.
Animal studies on diazepam's memory effects frequently utilize tasks that are sensitive to hippocampal function:
-
Animal Model: Commonly used laboratory animals such as rats.
-
Intervention: Systemic administration of diazepam (e.g., 2.0 mg/kg).
-
Outcome Measures: Behavioral paradigms like the nonmatching-to-sample task, Morris water maze, or passive avoidance tasks to assess learning and memory performance.
Visualizing the Methodologies
To further elucidate the experimental processes, the following diagrams illustrate a typical workflow for a clinical trial and a preclinical animal study.
References
- 1. Memory and performance effects of single and 3-week administration of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of diazepam on patients' memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral analysis of diazepam-induced memory deficits: evidence for sedation-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colostrinin: a proline-rich polypeptide (PRP) complex isolated from ovine colostrum for treatment of Alzheimer's disease. A double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the reversal of Proline cetyl ester's effects by nootropic agents other than piracetam
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of nootropic agents, excluding piracetam, in their ability to reverse the amnestic effects of Proline cetyl ester. This document synthesizes available experimental data, details methodologies from key studies, and visualizes relevant biological pathways to offer a comprehensive resource for assessing alternative therapeutic strategies.
This compound, a lipophilic derivative of the amino acid proline, has been utilized in neuropharmacological research as a tool to induce a deep, reversible amnesia in animal models. This effect is thought to be mediated through the antagonism of glutamate receptors, leading to an impairment of memory consolidation and retrieval processes. While piracetam is the archetypal nootropic agent known to effectively counteract this amnesia, this guide focuses on the comparative efficacy of other nootropic compounds.
Comparative Efficacy of Nootropic Agents
The following table summarizes the experimental findings on the capacity of various nootropic agents to reverse the amnestic effects induced by this compound. The data is compiled from preclinical studies, primarily utilizing a conditioned avoidance response paradigm in rats.
| Nootropic Agent | Chemical Class | Efficacy in Reversing this compound-Induced Amnesia | Effective Dose Range (i.p.) | Key Findings & Postulated Mechanism |
| Piracetam (Reference) | Racetam | Complete Reversal | Not specified in abstracts | Abolishes the amnestic effect. The close structural similarity of its cyclic fragment to proline suggests competitive antagonism at a common target.[1] |
| GVS-111 (Noopept) | Dipeptide | Attenuation | 0.1 - 1.0 mg/kg | Attenuates the amnestic effect.[2] Its mechanism may involve the enhancement of neurotrophin (NGF and BDNF) expression and activation of the HIF-1 signaling pathway. |
| Sodium Hydroxybutyrate | Short-chain fatty acid | Ineffective | Nootropic dosage range | Did not alter the amnesia induced by this compound.[1] This suggests its nootropic action does not involve the same pathways targeted by this compound. |
Experimental Protocols
The primary model used to assess the amnestic effects of this compound and the reversal by nootropic agents is the Conditioned Avoidance Response (CAR) task in rats.
Conditioned Avoidance Response (CAR) Protocol
-
Apparatus: A shuttle box divided into two compartments, connected by an opening. The floor of the box is a grid capable of delivering a mild electric shock. A conditioned stimulus (CS), typically a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.
-
Training (Acquisition):
-
A rat is placed in one compartment of the shuttle box.
-
The CS is presented for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial is terminated.
-
If the rat fails to move, the US is delivered through the grid floor, concurrently with the CS, until the rat escapes to the other compartment (an escape response).
-
Multiple trials are conducted in a session.
-
-
Induction of Amnesia:
-
This compound is administered systemically (intraperitoneally) to the trained rats at a dose sufficient to induce amnesia.
-
-
Testing for Reversal Effect:
-
The test nootropic agent (e.g., GVS-111, Sodium Hydroxybutyrate) is administered intraperitoneally at various doses, typically before the retention test.
-
The rats are then placed back in the shuttle box, and the CS is presented.
-
The primary metric is the number of successful avoidance responses. A significant increase in avoidance responses in the group treated with the nootropic agent compared to the vehicle-treated, amnesic group indicates a reversal of the amnestic effect.
-
Signaling Pathways
The amnestic effects of this compound are hypothesized to stem from its interaction with the glutamatergic system. The reversal of these effects by certain nootropics suggests an interplay with these and other neuroprotective pathways.
Proposed Mechanism of this compound-Induced Amnesia
Proline and its analogs can act as antagonists at glutamate receptors, thereby inhibiting excitatory neurotransmission crucial for learning and memory. This disruption of glutamatergic signaling is a plausible mechanism for the observed amnesia.
Putative Neuroprotective Pathways of GVS-111 (Noopept)
GVS-111 (Noopept) is believed to exert its nootropic and neuroprotective effects through multiple pathways, which may contribute to its ability to counteract the effects of this compound. These pathways include the upregulation of neurotrophic factors and the activation of hypoxia-inducible factor 1 (HIF-1), which promotes cell survival and adaptation to stress.
Experimental Workflow
The overall workflow for assessing the reversal of this compound's effects by nootropic agents follows a standardized preclinical research pattern.
References
- 1. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-containing dipeptide GVS-111 retains nootropic activity after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Proline Cetyl Ester: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling compounds such as proline cetyl ester, a clear and compliant disposal plan is essential. This guide provides a procedural framework for the safe disposal of this compound, emphasizing safety, regulatory adherence, and operational best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including nitrile gloves, safety glasses, and a laboratory coat. All handling of this compound should occur in a well-ventilated area, preferably within a fume hood.[1][2][3][4][5] In the event of a spill, small quantities (<50ml) can be absorbed onto a paper towel, which should then be allowed to evaporate in a fume hood before being discarded as regular waste. For larger spills, absorb the material with vermiculite, perlite, or cat litter, scoop the mixture into a container, seal it, and store it for collection by a licensed waste contractor.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity of waste and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound for detailed guidance. The following table summarizes general disposal options for esters.
| Waste Quantity | Recommended Disposal Method | Key Considerations |
| Small Quantities (<50 mL) | Absorb onto a paper towel and allow to evaporate in a fume hood. Dispose of the paper towel in the regular trash. | Ensure complete evaporation to avoid introducing liquid waste into the solid waste stream. |
| Large Quantities (>50 mL) | Absorb onto an inert material like vermiculite or cat litter. Seal in a labeled, compatible waste container for collection by a licensed hazardous waste contractor. | Do not mix with incompatible wastes. Store in a designated and properly ventilated waste accumulation area. |
| Bulk/Contaminated Quantities | Incineration is the preferred method for bulk quantities of contaminated esters that cannot be reprocessed. This should be managed by a licensed waste disposal facility. | Ensure compliance with all local, state, and federal regulations for hazardous waste incineration. |
| Aqueous Solutions (Dilute) | For readily biodegradable esters, disposal via a municipal sewage treatment plant may be an option, provided the discharge is controlled and in accordance with local wastewater regulations. | This method is only acceptable if the ester is known to be biodegradable and non-toxic to aquatic life. Verify with local authorities. |
Decision-Making Workflow for Disposal
To ensure a systematic and safe approach to the disposal of this compound, the following workflow should be followed. This decision tree provides a logical progression from waste generation to final disposal.
References
Navigating the Safe Handling of Proline Cetyl Ester: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for Proline cetyl ester was found. The following guidance is synthesized from SDSs for structurally similar compounds, including L-Proline, L-Proline methyl ester hydrochloride, and other proline derivatives. It is imperative to handle this compound with caution and to supplement this guidance with a comprehensive risk assessment for your specific laboratory conditions.
Researchers and drug development professionals require immediate and reliable safety information when handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, ensuring a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on the potential hazards associated with similar proline derivatives and esters, which include potential skin and eye irritation.[1]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile rubber gloves are recommended.[2] Ensure gloves are inspected for integrity before use and changed regularly, or immediately if contaminated. | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles are mandatory.[1][2] | To protect eyes from splashes or airborne particles of the compound. |
| Skin and Body Protection | A laboratory coat or gown should be worn at all times. In cases of significant exposure risk, consider additional protective clothing. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of potentially irritating particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing exposure and ensuring the integrity of the experiment.
Experimental Workflow
Caption: A logical flow for the safe handling of this compound.
1. Preparation:
-
Ensure a well-ventilated workspace, such as a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an eyewash station and safety shower are readily accessible.
2. Handling and Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Handle the compound in a designated area to prevent cross-contamination.
-
If the compound is a solid, minimize the generation of dust.
-
Wash hands thoroughly after handling, even if gloves were worn.
3. Reaction Setup:
-
When adding the compound to a reaction vessel, do so carefully to avoid splashing.
-
Ensure all containers are clearly labeled.
-
Keep containers tightly closed when not in use.
4. Cleanup and Decontamination:
-
Wipe down all surfaces with an appropriate solvent to remove any residual compound.
-
Decontaminate all equipment used in the handling process.
-
Remove and dispose of contaminated PPE in the designated waste stream.
Disposal Plan: Managing this compound Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Pathway
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
